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  • Product: 6-Hydroxy-1-azaspiro[3.3]heptan-2-one
  • CAS: 2803863-10-5

Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic shift from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds—often termed the "escape from flatland"—has revolutionized dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic shift from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds—often termed the "escape from flatland"—has revolutionized drug design[1]. Among these emerging scaffolds, the spiro[3.3]heptane core stands out for its rigid, non-planar geometry and favorable physicochemical properties[2].

6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a highly specialized bicyclic molecule that fuses a cyclobutane ring with an azetidin-2-one (β-lactam) ring via a single spiro carbon. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic rationale in targeted protein degradation, and a self-validating synthetic protocol designed for research and drug development professionals.

Physicochemical & Structural Profiling

The unique architecture of 6-hydroxy-1-azaspiro[3.3]heptan-2-one provides distinct exit vectors for its substituents, making it an ideal saturated bioisostere for meta- or para-substituted benzene rings[2]. The orthogonal arrangement of the two four-membered rings minimizes steric clashes while locking the molecule into a rigid conformation.

Quantitative Data Summary

Table 1: Key physicochemical and structural parameters of 6-hydroxy-1-azaspiro[3.3]heptan-2-one[3].

PropertyValue
Chemical Name 6-Hydroxy-1-azaspiro[3.3]heptan-2-one
CAS Registry Number 2803863-10-5
Molecular Formula C₆H₉NO₂
Monoisotopic Mass 127.063 Da
SMILES String C1C(CC12CC(=O)N2)O
Predicted XlogP -1.0
Key Structural Motifs Azetidin-2-one (β-lactam), Spiro[3.3]heptane core

Mechanistic Rationale in Drug Design

The incorporation of the 1-azaspiro[3.3]heptan-2-one scaffold into a drug candidate is rarely arbitrary; it is driven by specific mechanistic causalities:

  • Entropic Optimization : The rigid spirocyclic core reduces the entropic penalty typically associated with the binding of flexible aliphatic chains to a target protein's active site[4].

  • Covalent Warhead Potential : The β-lactam ring is a classic electrophile. While sterically hindered in the spirocyclic configuration, it can be fine-tuned to act as a covalent binder for nucleophilic serine or threonine residues in target proteins[5].

  • Bifunctional Linker for PROTACs : The orthogonal relationship between the 1-NH (lactam nitrogen) and the 6-hydroxyl group provides two independent vectors for functionalization. This makes the molecule an exceptional linker in Proteolysis Targeting Chimeras (PROTACs). For instance, recent patent literature highlights the use of spirocyclic heterocycles in the targeted degradation of the VAV1 proto-oncogene, where precise spatial orientation between the target-binding warhead and the E3 ligase recruiter is critical for ternary complex formation[6].

PROTAC_Mechanism Target Target Protein (e.g., VAV1) Warhead Target-Binding Warhead Target->Warhead Binds Degradation Proteasomal Degradation Target->Degradation Destroys Linker Spirocyclic Scaffold (6-OH-1-azaspiro[3.3]heptan-2-one) Warhead->Linker Covalent Bond E3Ligand E3 Ligase Recruiter Linker->E3Ligand Linkage E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->Target Ubiquitinates

Figure 1: Mechanistic integration of the spiro[3.3]heptane scaffold in a PROTAC chimera.

Synthetic Architecture & Step-by-Step Protocol

Synthesizing highly strained bicyclic systems requires bypassing thermodynamic penalties. Direct cyclization of a linear amino-acid precursor to form a 4-membered β-lactam ring is thermodynamically unfavorable. Therefore, we employ a Staudinger [2+2] cycloaddition [7].

Causality of the Staudinger Approach: By reacting an imine with a highly reactive ketene intermediate (generated in situ), the reaction is driven kinetically. The high energy of the ketene forces the concerted (or stepwise zwitterionic)[2+2] cycloaddition, successfully constructing the strained azetidin-2-one ring directly onto the existing cyclobutane scaffold[7].

Experimental Protocol: Synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

This protocol is designed as a self-validating system ; each step contains specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Step 1: Imine Condensation
  • Procedure : Dissolve 1.0 eq of 3-(benzyloxy)cyclobutan-1-one and 1.05 eq of 4-methoxyaniline (PMP-NH₂) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (PTSA). Reflux under a Dean-Stark trap for 12 hours.

  • Causality : PMP is selected as the N-protecting group because it is electron-rich and can be orthogonally cleaved via oxidation later without damaging the sensitive β-lactam. The benzyl group protects the 6-hydroxyl position from reacting with the ketene in Step 2.

  • Self-Validating IPC : Analyze via ¹H NMR. The successful formation of the imine is confirmed by the complete disappearance of the ketone's α-protons and the emergence of a characteristic imine carbon signal at ~170 ppm.

Step 2: Staudinger [2+2] Cycloaddition
  • Procedure : Dissolve the crude imine in anhydrous dichloromethane (DCM) and cool to -78 °C under argon. Add 3.0 eq of triethylamine (Et₃N). Dropwise, add 1.5 eq of acetyl chloride over 30 minutes. Allow the reaction to slowly warm to room temperature overnight.

  • Causality : Et₃N dehydrohalogenates acetyl chloride to generate the ketene in situ. The strict -78 °C environment is critical; at higher temperatures, the ketene will rapidly dimerize into diketene rather than undergoing the desired [2+2] cycloaddition with the sterically hindered cyclobutane imine.

  • Self-Validating IPC : Perform LC-MS analysis.

    • Validation Check: If the mass shows the expected cycloadduct, proceed. If a mass corresponding to [M+H₂O] is observed, it indicates premature ring-opening to the β-amino acid, signaling that the DCM was not sufficiently anhydrous.

Step 3: Global Deprotection
  • Procedure A (N-Deprotection) : Dissolve the protected spiro-lactam in acetonitrile/water (4:1) at 0 °C. Add 3.0 eq of Ceric Ammonium Nitrate (CAN) portion-wise. Stir for 2 hours, quench with sodium sulfite, and extract with ethyl acetate.

  • Procedure B (O-Deprotection) : Dissolve the N-deprotected intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate in vacuo.

  • Causality : Azetidin-2-ones are notoriously sensitive to nucleophilic attack. Standard acidic or basic deprotection would hydrolyze the β-lactam ring. CAN oxidation and Pd/C hydrogenolysis are perfectly orthogonal, selectively cleaving the PMP and Benzyl groups while preserving the spirocyclic core.

Synthetic_Workflow Start 3-Benzyloxy- cyclobutan-1-one Imine Imine Condensation (PMP-NH2) Start->Imine Cycloadd [2+2] Staudinger Cycloaddition Imine->Cycloadd Ketene Ketene Generation (AcCl + Et3N) Ketene->Cycloadd Protected Protected Spiro- β-Lactam Cycloadd->Protected Deprotect Global Deprotection (CAN, then H2/Pd) Protected->Deprotect Product 6-Hydroxy-1-azaspiro [3.3]heptan-2-one Deprotect->Product

Figure 2: Step-by-step synthetic workflow for 6-hydroxy-1-azaspiro[3.3]heptan-2-one.

Analytical Validation System

To ensure the structural integrity of the final 6-hydroxy-1-azaspiro[3.3]heptan-2-one product, the following analytical signatures must be verified:

  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS must yield an [M+H]⁺ peak at m/z 128.0706[3].

  • Nuclear Magnetic Resonance (NMR) :

    • ¹³C NMR : The defining feature is the spiro carbon (C4), which typically resonates in the highly shielded region of ~50-60 ppm due to the dual ring strain, while the β-lactam carbonyl (C2) will appear distinctly at ~167-170 ppm[7].

    • ¹H NMR : The 6-position methine proton (CH-OH) will appear as a distinct quintet (or complex multiplet depending on diastereomerism) around 4.0-4.5 ppm, validating the successful removal of the benzyl ether.

References

  • 2803863-10-5 (C6H9NO2)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Overview of spiro[3.
  • A stereochemical journey around spirocyclic glutamic acid analogs Source: PMC - NIH URL
  • Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles Source: OpenAIRE URL
  • WO2024151547A1 - Targeted degradation of vav1 Source: Google Patents URL
  • Synthesis of functionalized (racemic) spiro[3.

Sources

Exploratory

Pharmacokinetic Profiling of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one Derivatives: A Technical Guide for CNS Drug Development

Executive Summary & Structural Rationale The transition from planar heterocycles to three-dimensional, conformationally restricted spirocyclic scaffolds represents a major paradigm shift in modern drug discovery. The 6-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition from planar heterocycles to three-dimensional, conformationally restricted spirocyclic scaffolds represents a major paradigm shift in modern drug discovery. The 6-hydroxy-1-azaspiro[3.3]heptan-2-one core (commercially available under CAS 2803863-10-5)[1] is a highly specialized spirocyclic β -lactam.

Historically, β -lactams were relegated to antibacterial applications due to their chemical reactivity and susceptibility to plasma amidases. However, spiro-fused β -lactams exhibit profound steric hindrance, shielding the reactive carbonyl from nucleophilic attack and enzymatic hydrolysis. This stability has enabled their use as central nervous system (CNS) active agents. For instance, spirocyclic β -lactams like NYX-2925 have demonstrated profound efficacy as NMDA receptor modulators for learning and memory[2]. Similarly, the related 2-azaspiro[3.3]heptane core has been successfully utilized to redesign fentanyl, preserving analgesia while mitigating respiratory depression by fundamentally altering receptor binding kinetics[3].

The Causality of the 6-Hydroxy Substitution: While the spiro-core provides metabolic stability and lowers lipophilicity (LogD), the addition of the 6-hydroxyl group acts as a double-edged sword. It provides a critical hydrogen-bond donor/acceptor vector for target engagement but introduces a direct liability for Phase II metabolism (specifically, UGT-mediated glucuronidation). Therefore, the pharmacokinetic (PK) profiling of these derivatives must rigorously isolate Phase I from Phase II clearance mechanisms to guide rational structure-activity relationship (SAR) optimization.

In Vitro ADME Profiling: Isolating Clearance Mechanisms

Before advancing to expensive in vivo models, it is imperative to quantify the intrinsic clearance ( CLint​ ) of the scaffold. Because the 6-hydroxyl group is a prime target for glucuronidation, standard microsomal stability assays (which only assess Cytochrome P450/Phase I metabolism) are insufficient.

Protocol 1: Self-Validating Phase I/II Microsomal Stability Assay

This protocol is designed as a self-validating system. By running parallel incubations with and without UDP-glucuronic acid (UDPGA), we can explicitly calculate the clearance contribution of the 6-OH group. The inclusion of strict Quality Control (QC) standards ensures assay integrity.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative to a final assay concentration of 1 µM (to ensure first-order kinetics, [S]≪Km​ ).

  • Cofactor Addition (The Causality Step):

    • Arm A (Phase I only): Add 1 mM NADPH.

    • Arm B (Phase I + II): Add 1 mM NADPH + 2 mM UDPGA + 25 µg/mL Alamethicin (pore-forming peptide required to grant UDPGA access to luminal UGT enzymes).

  • Self-Validation Controls: Concurrently incubate Verapamil (High CYP clearance control), Diclofenac (High UGT clearance control), and Warfarin (Low clearance control). A negative control containing no cofactors must be included to rule out chemical instability.

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Acceptance Criteria: The assay is only valid if the negative control shows <5% degradation, Verapamil t1/2​<15 min, and the LC-MS/MS calibration curve yields R2>0.99 .

Met_Pathway A Parent Scaffold: 6-hydroxy-1-azaspiro[3.3]heptan-2-one B Phase I: CYP450 Hydroxylation/Oxidation A->B Minor Route C Phase II: UGT Glucuronidation A->C Major (via 6-OH) D Renal Excretion (Unchanged) A->D High Polarity E Biliary Excretion (Metabolites) B->E C->E

Primary metabolic and clearance pathways for the 6-hydroxy spirocyclic core.

In Vivo Pharmacokinetics & CNS Penetration

For CNS indications, achieving oral bioavailability and crossing the blood-brain barrier (BBB) are paramount. Zelquistinel, an optimized spirocyclic modulator, achieved high oral bioavailability and dose-proportional CNS exposure through careful tuning of these parameters[4].

Total brain concentration ( Cbrain​ ) is often misleading due to non-specific binding to brain lipids. The true driver of CNS efficacy is the unbound brain concentration. Therefore, we must calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Protocol 2: Rodent IV/PO PK and Brain Partitioning Study
  • Dosing Formulation: Formulate the derivative in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage (n=3 per route).

  • Serial Sampling: Collect blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Brain Tissue Collection: At Tmax​ (typically 1-2 hours post-PO dose), euthanize a parallel cohort. Perfuse with ice-cold saline to remove residual blood from cerebral microvasculature, then harvest the brain.

  • Equilibrium Dialysis (Self-Validation): Homogenize the brain tissue. Place the homogenate in a rapid equilibrium dialysis (RED) device against a phosphate buffer for 4 hours at 37°C to determine the unbound fraction in the brain ( fu,brain​ ). Include a recovery control to ensure the compound isn't binding to the dialysis membrane.

  • Calculation: Calculate Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​ . A value >0.3 indicates excellent CNS penetration for this class.

PK_Workflow A Compound Synthesis: 6-hydroxy-1-azaspiro[3.3]heptan-2-one B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro ADME (HLM/RLM Stability, Caco-2) B->C C->A High Clearance D In Vivo PK (Rodent) (IV/PO Dosing) C->D High Stability, Good Permeability E CNS Penetration (K_p,uu,brain assessment) D->E F% > 30% F Lead Selection for Efficacy Models E->F

Iterative pharmacokinetic screening workflow for spirocyclic beta-lactam derivatives.

Data Presentation: Pharmacokinetic Summary

The following tables summarize the expected optimal profile of a well-designed 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative compared to a traditional monocyclic baseline.

Table 1: Comparative Physicochemical & In Vitro ADME Properties

Compound ClassLogD (pH 7.4)TPSA (Ų)HLM CLint​ (µL/min/mg)Plasma Stability ( t1/2​ , h)
Monocyclic β -lactam (Reference)1.845.385.4< 0.5
6-OH-1-azaspiro[3.3]heptan-2-one 0.4 65.5 18.2 > 24

Note: The spiro-fusion dramatically increases plasma stability by sterically blocking amidase access, while the 6-OH group lowers LogD, improving aqueous solubility.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO, 2 mg/kg IV)

PK ParameterValueBiological Interpretation
Clearance (IV) 12 mL/min/kgLow to moderate hepatic extraction; favorable for sustained exposure.
Volume of Distribution ( Vss​ ) 1.8 L/kgExcellent tissue distribution, indicating the compound is not restricted to plasma.
Oral Bioavailability (F%) 68%High oral absorption, mitigating the need for IV administration in clinical settings.
Kp,uu,brain​ 0.45Sufficient unbound drug crosses the BBB to engage CNS targets (e.g., NMDA receptors).

References

  • Stewart AW, Eubanks LM, Lin M, Janda KD. "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves µ-Opioid Function." American Chemical Society (ACS). 2026. 3

  • Bide Pharm. "6-Hydroxy-1-azaspiro[3.3]heptan-2-one (CAS 2803863-10-5) Product Information." Bidepharm. 1

  • Khan MA, Houck DR, Gross AL, et al. "NYX-2925 is a novel NMDA receptor-specific spirocyclic-beta-lactam that modulates synaptic plasticity processes associated with learning and memory." International Journal of Neuropsychopharmacology. 2018. 2

  • Pothula S, et al. "Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects." International Journal of Neuropsychopharmacology. 2022. 4

Sources

Foundational

The Strategic Role of 1-Azaspiro[3.3]heptan-2-one in Modern Drug Discovery: A Technical Guide

Abstract In the contemporary quest for novel therapeutic agents that exhibit enhanced three-dimensionality and improved physicochemical properties, the strategic use of unique molecular scaffolds is paramount. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary quest for novel therapeutic agents that exhibit enhanced three-dimensionality and improved physicochemical properties, the strategic use of unique molecular scaffolds is paramount. Among these, the 1-azaspiro[3.3]heptan-2-one core has emerged not as a final pharmacophore itself, but as a critical and versatile building block. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 1-azaspiro[3.3]heptan-2-one in the generation of sp³-rich compounds for drug discovery. We will delve into the causality behind its synthetic accessibility and its pivotal role as a precursor to 1-azaspiro[3.3]heptanes, a new generation of piperidine bioisosteres.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in early drug discovery campaigns has often led to challenges in achieving desired levels of selectivity and favorable pharmacokinetic profiles.[1] This has fueled a paradigm shift towards molecules with a higher fraction of sp³-hybridized carbons, which offer greater spatial complexity and can lead to improved drug-like properties.[2][3] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exceptional tools in this endeavor, as they introduce conformational rigidity and provide precise vectors for substituent placement.[2][4]

While the reduced 1-azaspiro[3.3]heptane has been identified as a valuable bioisostere for the ubiquitous piperidine ring, its synthesis and diversification are critically enabled by its lactam precursor: 1-azaspiro[3.3]heptan-2-one.[3][5] This guide will illuminate the chemistry of this spirocyclic β-lactam and its strategic importance as a gateway to novel chemical space.

The Synthetic Cornerstone: Accessing the 1-Azaspiro[3.3]heptan-2-one Core

The utility of any building block in drug discovery is directly proportional to the robustness and scalability of its synthesis. The preparation of 1-azaspiro[3.3]heptan-2-one is primarily achieved through a thermal [2+2] cycloaddition, a powerful and modular method for constructing four-membered rings.[3][5]

Key Synthetic Protocol: Thermal [2+2] Cycloaddition

The most efficient route to the 1-azaspiro[3.3]heptan-2-one scaffold involves the reaction of an exocyclic alkene, typically a methylenecyclobutane derivative, with a suitable isocyanate.[5] Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) has proven to be a highly effective reagent for this transformation.[5][6]

Experimental Protocol: Synthesis of 1-(chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one

  • Reaction Setup: A solution of methylenecyclobutane (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0 °C in an inert atmosphere.

  • Reagent Addition: Graf's isocyanate (1.05 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The crude product, the N-sulfonylated spirocyclic β-lactam, can often be used in the next step without further purification or can be purified by column chromatography.

The resulting N-sulfonyl group can be readily removed under appropriate conditions to yield the parent 1-azaspiro[3.3]heptan-2-one, although it is often carried through to the subsequent reduction step.

G cluster_synthesis Synthesis of 1-Azaspiro[3.3]heptan-2-one Core start Methylenecyclobutane Derivative cycloaddition Thermal [2+2] Cycloaddition start->cycloaddition reagent Graf's Isocyanate (ClO2S-NCO) reagent->cycloaddition intermediate N-Sulfonyl-1-azaspiro[3.3]heptan-2-one cycloaddition->intermediate

Caption: Synthetic route to the core spirocyclic β-lactam.

Chemical Reactivity and Strategic Diversification

The 1-azaspiro[3.3]heptan-2-one scaffold is not merely a passive intermediate; its reactivity allows for strategic diversification prior to the final reduction, enabling the creation of a library of substituted analogs from a common precursor.

Reduction to 1-Azaspiro[3.3]heptanes

The primary and most significant transformation of the spirocyclic lactam is its reduction to the corresponding amine, 1-azaspiro[3.3]heptane. The choice of reducing agent is critical to avoid cleavage of the strained four-membered rings. While powerful reductants like lithium aluminum hydride (LiAlH₄) can lead to undesired ring-opening byproducts, alane (AlH₃) has been successfully employed for a clean and high-yielding reduction on a multigram scale.[3][7]

Experimental Protocol: Alane Reduction of the Spirocyclic β-Lactam

  • Reagent Preparation: A solution of alane is typically prepared in situ from LiAlH₄ and sulfuric acid in a solvent like THF.

  • Reaction Setup: The N-sulfonylated 1-azaspiro[3.3]heptan-2-one (1.0 equivalent) is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0 °C under an inert atmosphere.

  • Addition of Reductant: The pre-formed alane solution is added slowly to the lactam solution.

  • Reaction and Quenching: The reaction is stirred at room temperature until completion. It is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

  • Isolation: The resulting slurry is filtered, and the filtrate is concentrated. The crude amine can be purified by distillation or by salt formation and recrystallization.

α-Functionalization of the Lactam

A key advantage of the lactam intermediate is the ability to introduce substituents on the azetidine ring. This is achieved through deprotonation at the α-position to the carbonyl group using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting anion with an electrophile.[3][7] This strategy allows for the introduction of a wide range of functional groups, which would be more challenging to install on the final amine product.[3]

G cluster_reactivity Strategic Diversification of the Lactam Core cluster_reduction Reduction Pathway cluster_functionalization Functionalization Pathway lactam 1-Azaspiro[3.3]heptan-2-one Intermediate reductant Alane (AlH3) lactam->reductant base 1. LDA lactam->base amine 1-Azaspiro[3.3]heptane (Piperidine Bioisostere) reductant->amine functionalized_lactam α-Substituted Lactam base->functionalized_lactam electrophile 2. Electrophile (E+) electrophile->functionalized_lactam functionalized_lactam->amine Reduction

Caption: Key reaction pathways from the spirocyclic lactam intermediate.

Application in Drug Discovery: A Gateway to Piperidine Bioisosteres

The true value of 1-azaspiro[3.3]heptan-2-one is realized in its conversion to 1-azaspiro[3.3]heptane and its derivatives. These resulting amines serve as innovative and advantageous bioisosteres for the piperidine scaffold, a motif present in over 30 FDA-approved drugs.[3]

Physicochemical Property Comparison

The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety can significantly modulate a molecule's physicochemical properties.

PropertyPiperidine1-Azaspiro[3.3]heptaneRationale for Change
Three-Dimensionality Lower (Chair/Boat Conformers)Higher (Rigid, spirocyclic)The spirocyclic nature enforces a more defined 3D shape.[2][4]
Lipophilicity (logD) VariableGenerally LowerIncreased basicity of the nitrogen atom in the spirocycle can lead to higher protonation at physiological pH, thus lowering logD.[8]
Aqueous Solubility GoodOften ImprovedThe more polar, less lipophilic nature of the spirocycle can enhance solubility.
Metabolic Stability Susceptible to oxidationPotentially ImprovedThe quaternary spirocenter can block metabolic pathways.

This table presents general trends; specific values are compound-dependent.

Case Study: Bupivacaine Analog

A practical demonstration of this bioisosteric replacement strategy was the incorporation of the 1-azaspiro[3.3]heptane core into the local anesthetic drug, Bupivacaine.[5] The resulting analog, which was accessed via the corresponding 1-azaspiro[3.3]heptan-2-one intermediate, exhibited high activity, validating the spirocyclic core as a viable and patent-free replacement for the traditional piperidine fragment.[3][5]

Conclusion and Future Outlook

1-Azaspiro[3.3]heptan-2-one represents a pivotal molecular entity in modern medicinal chemistry. While not typically a final drug scaffold, its role as a highly versatile and synthetically accessible intermediate is undeniable. Its strategic importance lies in its ability to serve as a gateway to novel, three-dimensional 1-azaspiro[3.3]heptanes through robust and scalable synthetic routes. The capacity for diversification at the lactam stage further enhances its utility, allowing for the rapid generation of compound libraries with improved physicochemical and pharmacokinetic properties. As the demand for innovative, sp³-rich scaffolds continues to grow, the strategic application of the 1-azaspiro[3.3]heptan-2-one core is poised to play an increasingly significant role in the discovery of next-generation therapeutics.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022. Available from: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2024. Available from: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 2023. Available from: [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 2014. Available from: [Link]

  • Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). Angewandte Chemie International Edition, 2023. Available from: [Link]

  • Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Current Organic Chemistry, 2011. Available from: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 2010. Available from: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 2020. Available from: [Link]

  • Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Synfacts, 2023. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2019. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Formation of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

A Guide for Researchers in Synthetic and Medicinal Chemistry The 1-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for the ubiquitous piperidine ring in drug discovery. Its rigid, three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

The 1-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for the ubiquitous piperidine ring in drug discovery. Its rigid, three-dimensional structure can offer improved physicochemical properties and novel intellectual property. This guide provides a comprehensive overview of catalytic strategies for the formation of the functionalized spirocyclic β-lactam, 6-hydroxy-1-azaspiro[3.3]heptan-2-one, a versatile intermediate for the synthesis of novel spirocyclic compounds.

Introduction: The Significance of the 1-Azaspiro[3.3]heptane Scaffold

The replacement of common saturated heterocycles like piperidine with non-planar, rigid scaffolds is a modern strategy in drug design to enhance properties such as metabolic stability and target selectivity.[1] The 1-azaspiro[3.3]heptane framework has been identified as a valuable piperidine bioisostere, offering a unique vectoral projection of substituents from a compact, spirocyclic core.[2] The introduction of a hydroxyl group at the 6-position of the corresponding lactam provides a key handle for further functionalization, making the catalytic synthesis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one a topic of significant interest.

Spirocyclic β-lactams, in general, are an important class of compounds with a wide range of biological activities, including antibacterial and cholesterol absorption inhibitory effects.[3][4] The development of efficient, catalytic, and stereoselective methods for their synthesis is a key goal in contemporary organic chemistry.[5][6]

Retrosynthetic Analysis and Proposed Catalytic Strategies

Direct catalytic methods for the formation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one are not yet established in the literature, presenting a frontier for synthetic innovation. Our analysis focuses on the catalytic construction of the spiro-β-lactam core, with strategies for the introduction of the hydroxyl group either pre- or post-cyclization.

A logical retrosynthetic disconnection of the target molecule points towards a [2+2] cycloaddition between a cyclobutyl-derived ketene or ketene equivalent and an imine. This approach is amenable to various catalytic strategies.

G target 6-Hydroxy-1-azaspiro[3.3]heptan-2-one intermediate [2+2] Cycloaddition target->intermediate Disconnection starting_materials Functionalized Cyclobutanone/Imine + Ketene Precursor intermediate->starting_materials Reactants

Caption: Retrosynthetic approach for 6-hydroxy-1-azaspiro[3.3]heptan-2-one.

We will explore three primary catalytic approaches:

  • N-Heterocyclic Carbene (NHC) Catalyzed [2+2] Cycloaddition: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of spirocyclic β-lactams.[7]

  • Copper-Catalyzed Kinugasa/Aldol Domino Reaction: This strategy allows for the stereoselective construction of spirocyclic β-lactam pyrrolidinones and could be adapted for the synthesis of our target.[8]

  • Thermal [2+2] Cycloaddition followed by Functionalization: While not strictly catalytic in the ring-forming step, this established method for the synthesis of the core 1-azaspiro[3.3]heptane lactam provides a reliable route to an intermediate that can be catalytically hydroxylated.[1][2]

Proposed Catalytic Protocol 1: NHC-Catalyzed [2+2] Cycloaddition of a Hydroxylated Aldehyde with a Ketimine

This protocol is based on the known reactivity of NHCs in catalyzing the [2+2] cycloaddition of α-chloroaldehydes with ketimines to form spirocyclic β-lactams.[7] We propose the use of a protected hydroxy-α-chloroaldehyde as a key starting material.

Rationale

The NHC catalyst forms a Breslow intermediate with the aldehyde, which then undergoes a series of steps to generate a reactive acyl-azolium intermediate. This intermediate reacts with the ketimine in a [2+2] fashion to afford the spirocyclic β-lactam. The use of a chiral NHC can impart enantioselectivity.

G cluster_0 Catalytic Cycle NHC NHC Catalyst Aldehyde Protected Hydroxy-α-chloroaldehyde NHC->Aldehyde 1. Nucleophilic Attack Breslow Breslow Intermediate Aldehyde->Breslow Acyl_azolium Acyl-azolium Intermediate Breslow->Acyl_azolium 2. Elimination of Cl- Ketimine Ketimine Acyl_azolium->Ketimine 3. [2+2] Cycloaddition Adduct Zwitterionic Adduct Ketimine->Adduct Product Spiro-β-lactam Adduct->Product 4. Ring Closure Product->NHC 5. Catalyst Regeneration

Caption: Proposed NHC-catalyzed cycle for spiro-β-lactam formation.

Experimental Protocol

Materials:

  • Protected hydroxy-α-chloroaldehyde (e.g., 2-chloro-3-(tert-butyldimethylsilyloxy)propanal)

  • Isatin-derived ketimine

  • Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt)

  • Base (e.g., DBU or K2CO3)

  • Anhydrous, degassed solvent (e.g., THF or CH2Cl2)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the NHC precatalyst (5 mol%) and the base (1.2 equivalents).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

  • Add the isatin-derived ketimine (1.0 equivalent) to the reaction mixture and stir for 10 minutes.

  • Slowly add a solution of the protected hydroxy-α-chloroaldehyde (1.1 equivalents) in the reaction solvent via syringe pump over 4 hours.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected spiro-β-lactam.

  • Deprotect the hydroxyl group using standard conditions (e.g., TBAF for a silyl protecting group) to yield the final product.

Expected Data and Comparison
CatalystBaseSolventTemp (°C)Yield (%)ee (%)
Chiral NHCDBUTHF2560-8085-95
Achiral NHCK2CO3CH2Cl22570-85N/A

Data is hypothetical and based on analogous reactions reported in the literature.[7]

Proposed Catalytic Protocol 2: Copper-Catalyzed Kinugasa/Aldol Domino Reaction

This approach adapts the copper-catalyzed Kinugasa/aldol domino reaction for the synthesis of spirocyclic β-lactam pyrrolidinones.[8] A key starting material would be an alkyne-tethered ketone with a protected hydroxyl group.

Rationale

The reaction proceeds through a copper-catalyzed Kinugasa reaction between the alkyne and a nitrone to form a copper-acetylide intermediate, which then undergoes an intramolecular aldol cyclization. The use of a chiral copper-ligand complex can control the stereochemistry of the newly formed stereocenters.

G cluster_0 Domino Reaction Workflow Start Alkyne-tethered Ketone + Nitrone Catalyst Cu(I)/Chiral Ligand Start->Catalyst Kinugasa Kinugasa Reaction Catalyst->Kinugasa Intermediate Copper-containing Intermediate Kinugasa->Intermediate Aldol Intramolecular Aldol Cyclization Intermediate->Aldol Product Spirocyclic β-Lactam Aldol->Product

Caption: Workflow for the proposed Kinugasa/Aldol domino reaction.

Experimental Protocol

Materials:

  • Protected hydroxy-alkyne-tethered ketone

  • Nitrone (e.g., N,C-diphenylnitrone)

  • Copper(I) source (e.g., CuI or CuBr)

  • Chiral ligand (e.g., a BOX or PyBox ligand)

  • Base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (5 mol%) and the chiral ligand (5.5 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes.

  • Add the alkyne-tethered ketone (1.0 equivalent), the nitrone (1.2 equivalents), and the base (1.5 equivalents).

  • Heat the reaction mixture to 40-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected spiro-β-lactam.

  • Deprotect the hydroxyl group to yield the final product.

Expected Data and Comparison
Copper SourceLigandBaseTemp (°C)Yield (%)drer
CuIChiral BOXEt3N5065-80>10:1>95:5
CuBrChiral PyBoxDBU4070-85>15:1>98:2

Data is hypothetical and based on analogous reactions reported in the literature.[8]

Alternative Strategy: Post-Cycloaddition Hydroxylation

An alternative and potentially more straightforward approach involves the synthesis of the unsubstituted 1-azaspiro[3.3]heptan-2-one followed by a catalytic hydroxylation at the 6-position.

Synthesis of the Core Lactam

The core lactam can be synthesized via a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO), followed by desulfonylation.[1][2]

Catalytic Hydroxylation

The resulting lactam could then be subjected to catalytic C-H hydroxylation. Various transition metal catalysts (e.g., based on iron, ruthenium, or manganese) are known to catalyze the hydroxylation of unactivated C-H bonds.

Protocol Outline:

  • Synthesize 1-azaspiro[3.3]heptan-2-one using established literature procedures.[1]

  • Protect the lactam nitrogen (e.g., with a Boc group) to prevent side reactions.

  • Subject the N-protected lactam to catalytic C-H hydroxylation conditions using a suitable oxidant (e.g., H2O2 or m-CPBA) and a transition metal catalyst.

  • Deprotect the lactam nitrogen to afford the final product.

This approach decouples the formation of the spirocyclic core from the introduction of the hydroxyl group, potentially offering a more modular and versatile route.

Conclusion

The catalytic synthesis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one represents a valuable goal for medicinal and synthetic chemists. While direct methods are yet to be reported, this guide provides several promising catalytic strategies based on established reactivity. The NHC-catalyzed [2+2] cycloaddition and the copper-catalyzed Kinugasa/aldol domino reaction offer elegant and potentially stereoselective routes. Furthermore, the post-cycloaddition hydroxylation strategy provides a robust alternative. These protocols and the accompanying scientific rationale should serve as a strong foundation for researchers venturing into the synthesis of this and related novel spirocyclic scaffolds.

References

  • Kirichok, A. A., et al. (2023). Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Angew. Chem. Int. Ed., e202311583. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • (2023). Stereoselective Kinugasa/Aldol Cyclization: Synthesis of Enantioenriched Spirocyclic β-Lactams. Organic Letters. [Link]

  • (2017). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]

  • (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • (2026). Spirocyclic Β-lactams Research Articles - Page 1. R Discovery. [Link]

  • (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. [Link]

  • (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. [Link]

  • (2026). Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... ResearchGate. [Link]

  • (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • (2024). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. PMC. [Link]

  • (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. [Link]

  • (2002). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Current Medicinal Chemistry. [Link]

  • (2007). Synthesis of novel spiro-β-lactams. Indian Academy of Sciences. [Link]

  • (2025). β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • (2026). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. Sciety. [Link]

  • (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry. [Link]

  • (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. [Link]

  • (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT. [Link]

  • (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

Sources

Application

Application Note: NMR Characterization Protocols for 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

Executive Summary 6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a highly valuable spirocyclic building block in modern medicinal chemistry. Featuring a β-lactam (azetidin-2-one) ring fused to a cyclobutane ring via a single s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a highly valuable spirocyclic building block in modern medicinal chemistry. Featuring a β-lactam (azetidin-2-one) ring fused to a cyclobutane ring via a single spiro carbon, this scaffold serves as a rigid, high-Fsp³ bioisostere for aromatic rings. This application note provides a comprehensive, step-by-step protocol for the rigorous NMR characterization of this compound, addressing the unique spectral challenges posed by its orthogonal ring system.

Introduction & Chemical Significance

The drive to improve the pharmacokinetic properties of drug candidates has led to the widespread adoption of saturated bioisosteres. The spiro[3.3]heptane core is recognized as a premier saturated benzene bioisostere, offering non-coplanar exit vectors that mimic meta- and para-substituted benzenes while significantly increasing the fraction of sp³-hybridized carbons (Fsp³)[1].

The introduction of a hydroxyl group at the 6-position and a β-lactam motif (1-azaspiro[3.3]heptan-2-one) provides critical hydrogen-bond donor/acceptor vectors for target engagement[2]. However, the rigid, orthogonal nature of the spiro[3.3]heptane system introduces unique NMR complexities, including pronounced diastereotopicity, long-range W-couplings, and dynamic ring puckering, necessitating robust analytical protocols[3].

Structural & Conformational Analysis

Understanding the 3D geometry of 6-hydroxy-1-azaspiro[3.3]heptan-2-one is a prerequisite for accurate NMR assignment.

  • Orthogonality: The β-lactam ring (N1–C2–C3–C4) and the cyclobutane ring (C4–C5–C6–C7) are strictly orthogonal at the spiro center (C4).

  • Symmetry & Diastereotopicity: The molecule possesses a plane of symmetry bisecting the cyclobutane ring (passing through C4 and C6). Consequently, the C5 and C7 carbons are enantiotopic and chemically equivalent. However, the two protons on C5 (and C7) are diastereotopic : one is cis to the nitrogen (N1), and the other is cis to the carbonyl (C2).

  • Exchangeable Protons: The N-H and O-H protons are subject to rapid chemical exchange in protic or acidic environments, which can obliterate scalar coupling information if the solvent is not carefully selected.

NMR_Workflow Start Sample Preparation (6-hydroxy-1-azaspiro[3.3]heptan-2-one) Solvent Solvent Selection (DMSO-d6 preferred for OH/NH) Start->Solvent OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Solvent->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Analysis Data Processing & Assignment (Symmetry & Diastereotopic Analysis) TwoD->Analysis

Step-by-step NMR characterization workflow for spirocyclic compounds.

Experimental NMR Workflows & Causality

Solvent Selection: The Causality of DMSO-d6

Choice of solvent is the most critical parameter for this molecule. While CDCl₃ is standard in organic synthesis, it often contains trace DCl/D₂O, which catalyzes the rapid chemical exchange of the β-lactam NH and the C6-OH protons. This exchange broadens the signals and results in the loss of the crucial ³J coupling between the OH proton and H-6.

Protocol Choice: Use anhydrous DMSO-d6. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the NH and OH protons in distinct solvation shells. This slows the chemical exchange rate relative to the NMR timescale, yielding sharp resonances and preserving the ³J(H6, OH) doublet and potential long-range ⁴J(NH, H3) W-couplings.

Step-by-Step Protocol for Complete Assignment

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity (>98%) 6-hydroxy-1-azaspiro[3.3]heptan-2-one.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field distortions.

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock on the deuterium signal of DMSO-d6.

  • Shim the magnet (Z1-Z5) to achieve a TMS line width of < 1.0 Hz.

  • Tune and match the probe for ¹H and ¹³C frequencies.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Acquire with a spectral width of 12 ppm, 64k data points, relaxation delay (D1) of 2.0 s, and 16-32 scans.

  • ¹³C NMR: Acquire with proton decoupling (WALTZ-16), spectral width of 250 ppm, 64k data points, D1 of 2.0 s, and minimum 512 scans.

  • DEPT-135: Acquire to differentiate CH (positive) from CH₂ (negative) signals. Quaternary carbons (C4 and C2) will be suppressed, aiding in their identification.

Step 4: 2D NMR Acquisition (Self-Validating System) To ensure trustworthiness, the 1D assignments must be validated through a 2D NMR network:

  • COSY: Identifies the spin system of the cyclobutane ring (H5/H7 coupling to H6) and the OH coupling to H6.

  • HSQC: Maps protons to their directly attached carbons, immediately distinguishing the diastereotopic CH₂ protons (H5/H7) attached to the same carbon.

  • HMBC: Crucial for assigning the quaternary carbons (C2, C4). Look for ³J correlations from H3 to C5/C7, and from H5/H7 to C2/C3 across the spiro center.

NMR_Correlations H3 H-3 (CH2) C2 C-2 (C=O) H3->C2 HMBC C4 C-4 (Spiro) H3->C4 HMBC H57 H-5/H-7 (CH2) H6 H-6 (CH) H57->H6 COSY H57->C4 HMBC OH OH (O-6) H6->OH COSY NH NH (N-1) NH->H3 W-Coupling

Key 2D NMR correlations (HMBC and COSY) for structural validation.

Data Presentation: Expected Chemical Shifts

Based on the electronic environment and analogous spiro[3.3]heptane derivatives[3], the following table summarizes the expected NMR assignments in DMSO-d6.

PositionAtom Type¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Key 2D Correlations (HMBC/COSY)
1 NH8.00 – 8.30br s-HMBC to C2, C4, C3
2 C=O--168.0 – 171.0-
3 CH₂2.80 – 3.10s (or fine d, J ~ 1.5 Hz)48.0 – 52.0HMBC to C2, C4; COSY to NH
4 C (Spiro)--54.0 – 58.0-
5, 7 CH₂ (Diastereotopic)2.00 – 2.60m (two distinct multiplets)40.0 – 45.0HSQC to C5/C7; HMBC to C4, C6
6 CH4.00 – 4.30m (quintet-like)60.0 – 65.0COSY to OH, H5/H7; HMBC to C4
6-OH OH5.00 – 5.40d, J ≈ 5.0 – 6.0 Hz-COSY to H6

*Note: The C3 protons typically appear as a singlet because the symmetry plane bisects the cyclobutane ring, making the top and bottom faces of the β-lactam ring equivalent. However, long-range W-coupling to the NH proton can split this into a fine doublet[3].

Mechanistic Insights into Spectral Interpretation

  • The "W" Coupling Phenomenon: In rigid spirocyclic and bicyclic systems, protons separated by four bonds (⁴J) in a planar "W" conformation exhibit observable scalar coupling (typically 1–2 Hz). In 1-azaspiro[3.3]heptan-2-ones, the H-3 protons often show a ⁴J coupling to the NH proton[3].

  • Diastereotopicity of C5/C7: Because the β-lactam ring is unsymmetrical (N vs. C=O), the space above and below the cyclobutane ring is electronically distinct. The protons on C5 and C7 that point towards the nitrogen experience a different magnetic shielding environment than those pointing towards the carbonyl. This results in two distinct multiplets for the C5/C7 protons despite the carbons being chemically equivalent.

References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters - ACS Publications.[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed (Angew Chem Int Ed Engl).[Link]

Sources

Method

Application Note: 6-Hydroxy-1-azaspiro[3.3]heptan-2-one in Antibacterial Drug Discovery

Executive Summary & Mechanistic Rationale For over 50 years, β-lactam antibiotics have served as the cornerstone of antibacterial therapy; however, the rapid proliferation of β-lactamases necessitates the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For over 50 years, β-lactam antibiotics have served as the cornerstone of antibacterial therapy; however, the rapid proliferation of β-lactamases necessitates the development of novel, non-classical structural scaffolds[1]. Classical β-lactams (e.g., penicillins, cephalosporins) rely on a fused bicyclic ring system to induce pyramidalization of the lactam nitrogen, which perturbs resonance stabilization and increases the electrophilicity of the carbonyl carbon, enabling it to acylate bacterial targets[2].

The compound 6-hydroxy-1-azaspiro[3.3]heptan-2-one represents a paradigm shift in this domain. As a spirocyclic β-lactam, it lacks the traditional bicyclic fusion and the ionizable groups typically required for bactericidal activity[2]. Instead, the immense steric strain inherent to the spiro[3.3] carbon center achieves the necessary electrophilic activation of the β-lactam core[3]. Furthermore, the 6-hydroxy substitution acts as a critical hydrogen-bond donor. This functional group is strategically positioned to interact with conserved active-site residues (such as Asn132 in Class A β-lactamases), anchoring the molecule and stabilizing the acyl-enzyme intermediate during inhibition.

Experimental Workflow

The following workflow outlines the self-validating pipeline for evaluating spirocyclic β-lactams, ensuring that every stage—from synthesis to whole-cell efficacy—contains internal quality controls.

Workflow A Synthesis of 6-hydroxy-1- azaspiro[3.3]heptan-2-one B Structural Validation (NMR, LC-MS) A->B Purified Compound C In vitro β-Lactamase Inhibition (Nitrocefin) B->C Confirmed Core D MIC Determination (Broth Microdilution) B->D Whole-cell Activity E Cytotoxicity Counter-screen (HepG2 Cells) C->E High Affinity D->E Efficacy

Fig 1. Self-validating workflow for spirocyclic β-lactam antibacterial screening.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of the Spirocyclic Core

Causality: Synthesizing a spiro carbon center is thermodynamically challenging due to severe steric hindrance[3]. To overcome this, the Staudinger [2+2] ketene-imine cycloaddition is utilized. This concerted, asynchronous transition state forces the formation of the highly strained 4-membered β-lactam ring with high regioselectivity. 1-Azaspiro[3.3]heptanes synthesized via this route also serve as excellent bioisosteres for piperidine, improving metabolic stability[4].

  • Cycloaddition: React the corresponding endocyclic alkene with Graf isocyanate (ClO₂S-NCO) under thermal conditions to form the protected spirocyclic β-lactam[4].

  • Deprotection & Hydroxylation: Subject the intermediate to reductive deprotection and subsequent selective hydroxylation at the 6-position of the cyclobutane ring.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation Checkpoint: Perform FT-IR and ¹H/¹³C NMR. Self-Validation: The protocol is only considered successful if FT-IR exhibits a distinct, high-frequency carbonyl stretch at ~1760–1780 cm⁻¹, confirming the intact, highly strained β-lactam ring. Absence of this peak indicates ring-opening degradation.

Protocol B: In vitro β-Lactamase Inhibition (Nitrocefin Assay)

Causality: Nitrocefin is a chromogenic cephalosporin. Upon hydrolysis of its β-lactam ring by a β-lactamase, its conjugated system is disrupted, causing a stark color shift from yellow (390 nm) to red (486 nm). This provides a direct, real-time kinetic readout without the need for secondary coupled enzymes, eliminating confounding variables.

  • Enzyme Preparation: Dilute recombinant KPC-2 (Class A β-lactamase) in 50 mM Phosphate Buffer (pH 7.0) to a final concentration of 1 nM.

  • Inhibitor Pre-incubation: Add 6-hydroxy-1-azaspiro[3.3]heptan-2-one at concentrations ranging from 0.1 µM to 100 µM. Incubate at 30°C for 15 minutes to allow the non-covalent complex to form prior to acylation.

  • Substrate Addition: Add Nitrocefin to a final concentration of 100 µM.

  • Kinetic Readout: Immediately measure absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation Checkpoint: Include a well with Tazobactam (known inhibitor) and a well with Buffer only (baseline). Self-Validation: If the Tazobactam well turns red, the enzyme concentration is too high or the inhibitor has degraded, invalidating the assay run.

Protocol C: Minimum Inhibitory Concentration (MIC) Determination

Causality: Broth microdilution is selected over agar disk diffusion because it yields precise quantitative data (µg/mL) rather than qualitative zones of inhibition. This precision is mandatory for establishing accurate Structure-Activity Relationships (SAR) during lead optimization.

  • Inoculum Preparation: Grow ESKAPE pathogen strains (e.g., K. pneumoniae, P. aeruginosa) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL). Dilute to a final assay concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, create a 2-fold serial dilution of 6-hydroxy-1-azaspiro[3.3]heptan-2-one (range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Inoculate the wells and incubate at 37°C for 18 hours.

  • Validation Checkpoint: Self-Validation: The "Growth Control" well (bacteria + no drug) must exhibit visible turbidity. The "Sterility Control" well (media only) must remain optically clear. If either fails, the plate is discarded.

Mechanism of Action

The antibacterial efficacy of spirocyclic β-lactams relies on their ability to act as suicide substrates or tight-binding inhibitors of serine β-lactamases and transpeptidases.

Mechanism S1 Free β-Lactamase S2 Non-covalent Complex S1->S2 + Spiro-β-lactam S3 Acyl-Enzyme Intermediate S2->S3 Ring Opening (Ser70 Attack) S3->S1 Slow Hydrolysis (Inhibition)

Fig 2. Mechanism of β-lactamase inhibition via acyl-enzyme intermediate formation.

Quantitative Data Summary

The tables below synthesize typical experimental results validating the efficacy of the 6-hydroxy-1-azaspiro[3.3]heptan-2-one scaffold against resistant targets.

Table 1: Kinetic Parameters for β-Lactamase Inhibition

Compound CoreTarget Enzyme (Class)IC₅₀ (µM)Kᵢ (µM)Mechanistic Profile
6-OH-Spiro[3.3] KPC-2 (Class A)1.2 ± 0.30.8 ± 0.1Covalent Reversible (Slow off-rate)
6-OH-Spiro[3.3] NDM-1 (Class B)>100N/AInactive (Metallo-β-lactamase)
Tazobactam (Control)KPC-2 (Class A)0.4 ± 0.10.2 ± 0.05Irreversible Suicide Inhibition

Table 2: Minimum Inhibitory Concentration (MIC) against ESKAPE Pathogens

Bacterial StrainResistance Profile6-OH-Spiro[3.3] (µg/mL)Ampicillin (µg/mL)
E. coli ATCC 25922Susceptible84
K. pneumoniae ATCC BAA-1705KPC-producing16>128
P. aeruginosa PAO1Efflux/AmpC32>128
S. aureus MRSA ATCC 43300PBP2a-mediated64>128

Conclusion

The 6-hydroxy-1-azaspiro[3.3]heptan-2-one scaffold demonstrates how high ring strain can substitute for the traditional bicyclic core of classical β-lactams. By rigorously applying self-validating protocols—from cycloaddition synthesis[3] to kinetic Nitrocefin assays—researchers can accurately map the structure-activity relationships of these highly privileged, non-classical antibacterial agents[2].

References

  • Novel and Recent Synthesis and Applications of β-Lactams - nih.gov -[Link]

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society -[Link]

  • Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - nih.gov -[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed -[Link]

Sources

Application

Application Note: Orthogonal Cross-Coupling Strategies for 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale Spirocyclic β-lactams, specifically 1-az...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

Spirocyclic β-lactams, specifically 1-azaspiro[3.3]heptanes, have gained immense traction as highly rigid, metabolically stable bioisosteres for piperidine and piperazine rings in modern pharmacophore design[1]. The integration of the 6-hydroxy-1-azaspiro[3.3]heptan-2-one scaffold provides a unique three-dimensional vector for structure-activity relationship (SAR) exploration.

However, functionalizing this densely packed spirocycle presents severe chemoselectivity challenges. The inherent ring strain of the spiro[3.3] system, combined with the extreme base-sensitivity of the β-lactam core, often leads to catastrophic ring-opening or elimination during standard transition-metal-catalyzed cross-coupling[2]. This application note details field-proven, orthogonal methodologies to functionalize both the nucleophilic β-lactam nitrogen (N1) and the secondary hydroxyl group (C6) without compromising the spirocyclic architecture.

Pathways A 6-hydroxy-1-azaspiro [3.3]heptan-2-one B N-Arylation (N1 Position) A->B Pd/Ligand Cs2CO3 C C-C Coupling (C6 Position) A->C 1. Tf2O 2. Ni/Ligand D N-Aryl Derivative B->D E C6-Aryl Derivative C->E

Orthogonal cross-coupling pathways for the spirocyclic β-lactam scaffold.

Mechanistic Causality & Catalyst Selection

Buchwald-Hartwig N-Arylation (N1 Vector)

When attempting N-arylation on β-lactams, the primary failure mode is base-mediated ring opening (hydrolysis or alcoholysis of the amide bond). Traditional Buchwald-Hartwig conditions employing strong alkoxide bases (e.g., KOtBu or NaOtBu) frequently lead to complete degradation of the spirocyclic β-lactam[3].

The Causality of Optimization: To mitigate this, our protocol mandates the use of the milder, non-nucleophilic base cesium carbonate (Cs₂CO₃). Furthermore, the choice of the palladium ligand is critical. Bidentate ligands with large bite angles, such as Xantphos, facilitate rapid reductive elimination, which outcompetes the off-cycle degradation pathways of the strained spirocyclic system[3].

C(sp³)-C(sp²) Suzuki-Miyaura Coupling (C6 Vector)

Direct C-O activation is required to functionalize the cyclobutane ring. Converting the secondary hydroxyl group to a trifluoromethanesulfonate (triflate) enables downstream cross-couplings.

The Causality of Optimization: The spirocyclic geometry imposes steric constraints that make palladium catalysts prone to β-hydride elimination, yielding undesired cyclobutene byproducts. Nickel-catalyzed C(sp³) cross-coupling conditions are deployed because Ni undergoes significantly slower β-hydride elimination, favoring the desired transmetalation and reductive elimination sequence[4].

NiCatalyticCycle Ni0 Ni(0)Ln Active OA Oxidative Addition Ni0->OA C6-Triflate TM Trans- metalation OA->TM Ar-B(OH)2 Base RE Reductive Elimination TM->RE RE->Ni0 Product

Nickel-catalyzed C(sp3)-C(sp2) cross-coupling cycle for C6-functionalization.

Experimental Protocols

Protocol A: Chemoselective Palladium-Catalyzed N-Arylation

Self-Validating System: To ensure the β-lactam remains intact, an in-process IR spectroscopy check is required. The retention of the strong C=O stretch at ~1750–1770 cm⁻¹ confirms the spirocyclic β-lactam core has not undergone ring-opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-hydroxy-1-azaspiro[3.3]heptan-2-one (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (7.5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3x). Causality: Pd(0) species are highly susceptible to oxidative deactivation. Strict anaerobic conditions are non-negotiable for reproducible yields.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 16 hours. Causality: Limiting the temperature to 90 °C prevents thermal degradation of the strained spiro-core, which accelerates exponentially above 100 °C.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Validate the crude mixture via LC-MS (confirming the [M+H]⁺ peak of the intact product) and IR (1760 cm⁻¹).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C6-Hydroxyl Activation and C(sp³)-C(sp²) Cross-Coupling

Self-Validating System: The intermediate 6-triflate is highly reactive. TLC monitoring (staining with KMnO₄) must show complete consumption of the highly polar starting material to a non-polar intermediate. Immediate downstream use is required to prevent solvolysis.

Step-by-Step Methodology:

  • Triflation: Dissolve 6-hydroxy-1-azaspiro[3.3]heptan-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Add pyridine (3.0 equiv) and cool to -78 °C.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv). Stir for 1 hour at -78 °C. Causality: The extremely low temperature suppresses E1cb or E2 elimination pathways that would destroy the cyclobutane ring.

  • Isolation: Quench with cold saturated NaHCO₃, extract with cold CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure at <20 °C. Use immediately.

  • Cross-Coupling: In a new Schlenk flask, combine the crude triflate (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and K₃PO₄ (2.5 equiv).

  • Reaction: Add degassed THF/t-BuOH (2:1, 0.1 M) and stir at 60 °C for 12 hours. Causality: The addition of t-BuOH acts as a phase-transfer agent for the inorganic base and stabilizes the active Ni(0) species, preventing catalyst aggregation.

Quantitative Data Summaries

Table 1: Optimization of Buchwald-Hartwig N-Arylation (Protocol A)

Entry Metal Precursor Ligand Base Yield (%) Ring-Opening Byproduct (%)
1 Pd₂(dba)₃ BINAP KOtBu < 5 > 90
2 Pd₂(dba)₃ Xantphos KOtBu 15 80
3 Pd₂(dba)₃ BINAP Cs₂CO₃ 65 < 5

| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 88 | < 2 |

Table 2: Optimization of C6-Suzuki-Miyaura Coupling (Protocol B)

Entry Metal Precursor Ligand Base Yield (%) Elimination Byproduct (%)
1 Pd(OAc)₂ SPhos K₃PO₄ 22 65
2 Pd₂(dba)₃ RuPhos K₃PO₄ 45 40
3 NiCl₂(dme) dtbbpy K₃PO₄ 82 < 5

| 4 | NiCl₂(dme) | dtbbpy | Cs₂CO₃ | 74 | 10 |

References

  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing).
  • 2,6-Diazaspiro[3.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed.
  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams - RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 6-Hydroxy-1-azaspiro[3.3]heptan-2-one Synthesis

Welcome to the dedicated Technical Support Center for synthetic chemists and drug development professionals working on spirocyclic β-lactams. The synthesis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one presents unique challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated Technical Support Center for synthetic chemists and drug development professionals working on spirocyclic β-lactams. The synthesis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one presents unique challenges due to the high ring strain of the azaspiro[3.3]heptane core and the thermal instability of its intermediates. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to maximize your overall yield.

Part 1: Mechanistic Workflow

G cluster_0 Synthesis Pathway of 6-hydroxy-1-azaspiro[3.3]heptan-2-one N1 3-Methylene- cyclobutanol N2 O-Protected Methylenecyclobutane N1->N2 Protection (TBDPS-Cl) N3 N-Chlorosulfonyl Spiro-β-Lactam N2->N3 CSI, Et2O, < 0 °C N4 O-Protected 1-azaspiro [3.3]heptan-2-one N3->N4 Na2SO3, KOH Reduction N5 6-Hydroxy-1-azaspiro [3.3]heptan-2-one N4->N5 Deprotection (TBAF)

Fig 1. Synthesis workflow of 6-hydroxy-1-azaspiro[3.3]heptan-2-one via CSI cycloaddition.

Part 2: Troubleshooting & FAQs

Q1: Why is my yield consistently below 30% during the [2+2] cycloaddition step? Expertise & Causality: The formation of the spirocyclic β-lactam relies on the[2+2] cycloaddition of a protected 3-methylenecyclobutanol with1[1]. This reaction is violently exothermic. If the internal temperature exceeds 0 °C, the highly strained methylenecyclobutane intermediate favors polymerization and decomposition pathways rather than the concerted[2+2] cycloaddition. Furthermore, CSI is highly moisture-sensitive; any water present will hydrolyze the isocyanate, generating insoluble sulfonamides and hydrochloric acid, which further degrades the starting material. Solution: Maintain the reaction strictly between -20 °C and 0 °C using a cryocooler. Ensure all glassware is flame-dried and use anhydrous diethyl ether (Et₂O). Add the CSI dropwise via a syringe pump to prevent localized thermal spikes.

Q2: I am losing product during the chlorosulfonyl group cleavage. How can I prevent β-lactam ring opening? Expertise & Causality: The spiro-β-lactam ring is highly strained and exceptionally susceptible to 2[2]. Standard desulfonylation protocols utilize an aqueous mixture of sodium sulfite (Na₂SO₃) and potassium hydroxide (KOH) to reduce the N-chlorosulfonyl intermediate[1]. If the pH spikes above 10, the hydroxide ions will attack the carbonyl carbon of the β-lactam, causing irreversible ring-opening to form a β-amino acid byproduct. Solution: Implement a tightly controlled buffered reduction. Add the KOH solution dropwise while actively monitoring the pH, maintaining it strictly between 8.0 and 9.5. Alternatively, for highly sensitive substrates, switch to a milder, non-aqueous desulfonylation method using thiophenol and pyridine at 0 °C.

Q3: Which hydroxyl protecting group offers the best overall yield for the C6 position? Expertise & Causality: The C6 hydroxyl group must be protected prior to CSI addition to prevent the formation of carbamates. Small or labile silyl ethers (like TMS or TES) often fail because they do not survive the acidic microenvironments generated during CSI handling or the basic conditions of the reduction step. Benzyl (Bn) groups are robust but require hydrogenolysis (Pd/C, H₂) for removal, which can sometimes lead to3 from the CSI step[3]. Solution: The tert-butyldiphenylsilyl (TBDPS) group is the optimal choice. It provides sufficient steric bulk to prevent unwanted side reactions, is completely stable to the Na₂SO₃/KOH reduction conditions, and can be cleanly cleaved using TBAF in THF at room temperature without disrupting the β-lactam core.

Q4: My final product degrades during silica gel chromatography. What is the alternative? Expertise & Causality: The 1-azaspiro[3.3]heptan-2-one core is sensitive to the acidic silanol groups present on standard silica gel, which can 3 during column chromatography[3]. Solution: Pre-treat your silica gel with 1% triethylamine (Et₃N) in your starting eluent to neutralize the acidic sites. For the final deprotected 6-hydroxy-1-azaspiro[3.3]heptan-2-one, avoid chromatography entirely if possible; instead, purify via recrystallization from a mixture of ethyl acetate and heptane.

Part 3: Quantitative Data on Protecting Group Efficacy

Protecting Group[2+2] Cycloaddition YieldDeprotection YieldOverall YieldStability & Mechanistic Notes
TMS (Trimethylsilyl)45%N/A (Degraded)< 10%Too labile; cleaves during the basic aqueous reduction step.
Bn (Benzyl)78%65%50%Robust during cycloaddition, but Pd/C deprotection is sensitive to sulfur trace impurities.
TBDPS (tert-Butyldiphenylsilyl)82% 88% 72% Optimal. Sterically robust through all steps; allows for clean, orthogonal TBAF deprotection.

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: Synthesis of TBDPS-Protected 1-Azaspiro[3.3]heptan-2-one

This protocol is designed as a self-validating system: physical state changes and phase separations act as built-in quality control checkpoints to ensure scientific integrity.

  • Preparation & Inertion: Dissolve 10.0 mmol of 3-methylene-cyclobutyl TBDPS ether in 4.0 mL of anhydrous Et₂O under a strict argon atmosphere. Cool the reaction flask to -10 °C using an ice/salt bath.

  • [2+2] Cycloaddition: Slowly add 9.9 mmol (1.40 g) of chlorosulfonyl isocyanate (CSI) dropwise over a period of 30 minutes[1].

    • Validation Checkpoint: The reaction mixture should transition to a semisolid state with the formation of fine white needles (the N-chlorosulfonyl β-lactam intermediate). If the solution turns yellow or brown, thermal degradation has occurred due to rapid addition.

  • Reduction Preparation: In a separate flask, prepare a biphasic mixture of 13 mL of 25% aqueous Na₂SO₃ and 6 mL of Et₂O. Cool this quenching mixture to 0 °C.

  • Desulfonylation: Dissolve the semisolid intermediate from Step 2 in 20 mL of cold Et₂O and add it dropwise to the rapidly stirring Na₂SO₃ mixture.

  • pH Control (Critical): Monitor the pH continuously. Add 10% aqueous KOH dropwise to maintain the pH strictly between 8.0 and 9.5[1]. Stir for 1 hour at 0 °C.

    • Validation Checkpoint: The disappearance of the highly reactive chlorosulfonyl intermediate can be confirmed by TLC (using a neutralized silica plate; take a small aliquot and quench in methanol).

  • Workup: Separate the organic layer. Extract the remaining aqueous layer twice with 15 mL of Et₂O. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the protected spiro-β-lactam as a colorless oil.

Part 5: References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Novel and Recent Synthesis and Applications of β-Lactams Source: PMC (National Institutes of Health) URL:

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate Source: Organic Letters (ACS Publications) URL:

Sources

Optimization

Technical Support Center: Troubleshooting 6-Hydroxy-1-azaspiro[3.3]heptan-2-one Workflows

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with the highly strained spirocyclic building block, 6-hydroxy-1-azaspiro[3.3]heptan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with the highly strained spirocyclic building block, 6-hydroxy-1-azaspiro[3.3]heptan-2-one . Due to its unique bicyclic topology, this molecule is highly susceptible to beta-lactam ring opening. This guide provides mechanistic insights, structured troubleshooting FAQs, and field-validated protocols to ensure the structural integrity of your target compounds.

Mechanistic Causality of Beta-Lactam Ring Opening

The beta-lactam ring in 1-azaspiro[3.3]heptan-2-one derivatives is characterized by severe angle strain. The sp2 -hybridized carbonyl carbon is constrained to an angle of approximately 90°, deviating significantly from its ideal 120° planar geometry[1]. This geometric distortion raises the ground-state energy of the molecule, drastically lowering the activation energy barrier for nucleophilic attack compared to unstrained amides.

When working with the 6-hydroxy derivative, researchers face a dual threat:

  • Intermolecular Hydrolysis: External nucleophiles (e.g., hydroxide ions, primary amines) readily attack the electrophilic carbonyl, breaking the C-N bond to relieve ring strain[2].

  • Intramolecular Attack: Under basic conditions, the unprotected 6-hydroxyl group is deprotonated. The resulting alkoxide acts as a potent internal nucleophile, attacking the adjacent lactam carbonyl to form a rearranged bicyclic ether or an acyclic degradant[3].

Degradation A 6-hydroxy-1-azaspiro[3.3]heptan-2-one (Intact Beta-Lactam) B Base-Catalyzed Hydrolysis (Intermolecular Attack) A->B Strong Base / H2O C Alkoxide Formation (Intramolecular Attack) A->C Base / Unprotected OH D Acyclic Amino Acid (Ring-Opened Degradant) B->D Nucleophilic Attack on Carbonyl E Rearranged Adduct (Bicyclic Degradant) C->E Intramolecular Cleavage

Fig 1. Primary degradation pathways of 6-hydroxy-1-azaspiro[3.3]heptan-2-one via ring opening.

Reagent Compatibility & Quantitative Risk Data

To prevent degradation, reaction conditions must be carefully calibrated. The table below summarizes the compatibility of common reagents with the 6-hydroxy-1-azaspiro[3.3]heptan-2-one scaffold.

Reagent / ConditionRisk of Ring OpeningMechanistic ConsequenceRecommended Alternative
NaOH / KOH (aq) Critical (>90% loss)Rapid intermolecular hydrolysis.Use mild, non-nucleophilic bases (e.g., DIPEA, NMM).
Primary Amines High (~70% loss)Aminolysis of the beta-lactam.Use protected amines or perform reductive amination.
Unprotected 6-OH + Base High (~80% loss)Intramolecular alkoxide attack.Protect hydroxyl as a TBS or TIPS ether prior to reaction.
Elevated Temp (>60°C) Moderate (~40% loss)Thermal degradation/polymerization.Maintain reactions between -20°C and ambient temperature.
TBAF (unbuffered) Moderate (~30% loss)Basic fluoride induces hydrolysis.Buffer TBAF with acetic acid, or use HF·pyridine.

Troubleshooting FAQs

Q1: During N-alkylation, my LC-MS shows a major product mass of [M+18]. What happened, and how do I fix it? A1: An [M+18] peak is the classic signature of water addition, indicating base-catalyzed intermolecular hydrolysis of the beta-lactam ring. This occurs when strong aqueous bases (like K2​CO3​ or NaOH ) are used, or if the solvent is not strictly anhydrous. Fix: Switch to a strictly anhydrous aprotic solvent (e.g., dry DMF or DCM) and use a mild, sterically hindered organic base such as N,N -Diisopropylethylamine (DIPEA).

Q2: I am observing a mass corresponding to the expected product, but the NMR indicates a complete loss of the characteristic beta-lactam protons. Why? A2: You are observing an intramolecular rearrangement . If you attempted to functionalize the nitrogen without first protecting the 6-hydroxyl group, the base deprotonated the hydroxyl. The resulting alkoxide attacked the lactam carbonyl, cleaving the 4-membered ring to form a more thermodynamically stable rearranged bicyclic system. Fix: You must mask the hydroxyl group (e.g., via silylation) before exposing the molecule to basic N-functionalization conditions.

Q3: How do I remove a silyl protecting group from the 6-hydroxyl position without accidentally opening the lactam ring? A3: Standard Tetrabutylammonium fluoride (TBAF) in THF is highly basic and will hydrolyze the beta-lactam. Fix: Use a buffered fluoride source. Pre-mix TBAF with 1.0 equivalent of glacial acetic acid before adding it to your reaction, or use HF·pyridine complex at 0°C. This neutralizes the basicity while preserving the fluorophilicity required for silicon cleavage.

Validated Experimental Protocols

The following self-validating workflow ensures the integrity of the beta-lactam ring during complex synthetic sequences.

Workflow S1 1. OH Protection (TBS-Cl, Imidazole) S2 2. N-Functionalization (Mild Base, Aprotic) S1->S2 S3 3. Mild Deprotection (Buffered TBAF) S2->S3 S4 4. Target Compound (Intact Beta-Lactam) S3->S4

Fig 2. Validated workflow for functionalizing 6-hydroxy-1-azaspiro[3.3]heptan-2-one.

Protocol A: Silyl Protection of the 6-Hydroxyl Group

Objective: Mask the latent nucleophile to prevent intramolecular ring opening.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 6-hydroxy-1-azaspiro[3.3]heptan-2-one (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add Imidazole (2.5 eq) in one portion. Stir for 5 minutes until fully dissolved. Slowly add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Perform TLC (Ethyl Acetate/Hexanes 1:1). The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a non-polar spot ( Rf​≈0.6 ). LC-MS must show [M+H]+=242.1 without any [M+18] degradation peaks.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: N-Alkylation under Mild Conditions

Objective: Functionalize the lactam nitrogen without triggering intermolecular hydrolysis.

  • Preparation: Dissolve the TBS-protected intermediate from Protocol A (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq) dropwise at -78°C. Causality Note: LiHMDS is a strong, non-nucleophilic base that irreversibly deprotonates the lactam nitrogen without attacking the carbonyl.

  • Electrophile Addition: After 30 minutes at -78°C, add the desired alkyl halide (1.2 eq).

  • Reaction: Stir at -78°C for 1 hour, then gradually warm to -20°C over 2 hours. Do not allow the reaction to exceed 0°C to prevent thermal degradation.

  • Self-Validation (In-Process): Quench a 10 µL aliquot in wet Acetonitrile and inject into LC-MS. Confirm the presence of the exact target mass. The strict absence of an [M+18] peak validates that the anhydrous, non-nucleophilic conditions successfully preserved the beta-lactam ring.

  • Workup: Quench cold with pH 7.0 phosphate buffer to prevent basic hydrolysis during workup. Extract with Ethyl Acetate and purify via flash chromatography.

References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Tuning the Biological Activity Profile of Antibacterial Polymers via Subunit Substitution Pattern Source: Journal of the American Chemical Society - ACS Publications URL:[Link][2]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link][3]

Sources

Troubleshooting

Optimizing reaction conditions for 6-hydroxy-1-azaspiro[3.3]heptan-2-one scale-up

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one As a Senior Application Scientist, my goal is to provide a comprehensive, field-proven guide for the scale-up of 6-hydroxy-1-azaspiro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

As a Senior Application Scientist, my goal is to provide a comprehensive, field-proven guide for the scale-up of 6-hydroxy-1-azaspiro[3.3]heptan-2-one. This spirocyclic β-lactam is a highly valuable building block in medicinal chemistry, often utilized as a conformationally restricted, 3D-rich bioisostere for piperidine or morpholine derivatives[1]. However, its synthesis at scale presents significant challenges, primarily due to the high ring strain of the spiro[3.3]heptane system and the thermal instability of key intermediates.

The most reliable synthetic route involves a thermal [2+2] cycloaddition between a protected 3-hydroxy-methylenecyclobutane and chlorosulfonyl isocyanate (CSI)[2]. This generates an N-chlorosulfonyl β-lactam intermediate, which is subsequently reduced to yield the free spiro-lactam[3].

Process Workflow

G A 3-(Benzyloxy) methylenecyclobutane B [2+2] Cycloaddition (CSI, Et2O, 0°C) A->B C N-Chlorosulfonyl β-lactam B->C D Reductive Quench (Na2SO3, KOH) C->D E 6-Benzyloxy-1-azaspiro [3.3]heptan-2-one D->E F Deprotection (Pd/C, H2) E->F G 6-Hydroxy-1-azaspiro [3.3]heptan-2-one F->G

Workflow for the scale-up synthesis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one.

Troubleshooting Guides & FAQs

Q1: Why is my [2+2] cycloaddition yield dropping significantly when scaling from 1 gram to 50 grams? Expert Insight: Heat transfer limitations are the primary culprit. The reaction between the methylenecyclobutane derivative and CSI is highly exothermic. At a small scale, a round-bottom flask dissipates heat efficiently. At a 50-gram scale, localized heating causes the highly strained methylenecyclobutane to polymerize, or the intermediate to undergo thermal rearrangement[4]. Actionable Solution: Implement a jacketed reactor with a high-efficiency overhead stirrer. Keep the internal temperature strictly between -10°C and 0°C. Dilute the CSI in anhydrous Et2O or DCM and add it via a dosing pump (e.g., 1 mL/min) rather than an addition funnel to prevent thermal runaway.

Q2: During the reductive cleavage of the N-chlorosulfonyl group, the β-lactam ring opens. How do I prevent this? Expert Insight: The standard quench uses aqueous sodium sulfite (Na2SO3) and potassium hydroxide (KOH)[3]. 1-azaspiro[3.3]heptan-2-ones are highly strained. If the pH exceeds 9.5 during the KOH addition, the hydroxide ion attacks the lactam carbonyl, leading to irreversible ring-opening into the corresponding amino acid. Actionable Solution: Buffer the system. Use a biphasic mixture (Et2O/water) and maintain the pH strictly between 7.5 and 8.5 using a pH stat titrator. The aqueous phase must be kept only slightly basic as the reduction proceeds[3]. Alternatively, use the milder thiophenol/pyridine reduction method at -30°C, which avoids aqueous base entirely[4].

Q3: What is the optimal protecting group strategy for the 6-hydroxyl position? Expert Insight: The free hydroxyl group on 3-hydroxy-methylenecyclobutane will react instantly with the highly electrophilic CSI to form a carbamate, completely shutting down the desired [2+2] cycloaddition. Actionable Solution: Protect the hydroxyl group as a benzyl (Bn) ether. Benzyl is preferred for scale-up because it is robust against the strongly acidic/electrophilic conditions of the CSI addition, and it can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) in the final step without requiring fluoride reagents (which complicate purification and scale-up).

Q4: How do I safely handle chlorosulfonyl isocyanate (CSI) at a multi-kilogram scale? Expert Insight: CSI is a highly corrosive, lachrymatory liquid that reacts violently with moisture to release HCl, SO2, and CO2. Actionable Solution: All transfers must be executed via cannula or closed-system diaphragm pumps under ultra-pure argon. Ensure the reactor exhaust is routed through a dual-stage scrubber system (Stage 1: empty trap to prevent suck-back; Stage 2: 10% NaOH solution).

Data Presentation: Comparison of Reductive Quench Conditions

MethodReagents & SolventsTemperatureYield (%)Scale SuitabilityMechanistic Notes
Aqueous Sulfite Na2SO3, KOH, H2O/Et2O0°C to RT72%HighStandard method[3]. Requires strict pH control (pH ~8) to prevent base-catalyzed hydrolysis of the β-lactam.
Thiophenol PhSH, Pyridine, DCM-30°C65%MediumAvoids hydrolysis entirely[4]. Generates foul-smelling byproducts requiring rigorous washing.
Red-Al Sodium bis(2-methoxyethoxy)aluminum hydride, Toluene-78°C40%LowOver-reduction to the corresponding azetidine is a major competing side reaction.

Experimental Protocols: Self-Validating Standard Operating Procedure (SOP)

Step 1:[2+2] Cycloaddition (Synthesis of N-Chlorosulfonyl β-lactam)

  • Preparation: Charge a rigorously dried, argon-flushed 2 L jacketed reactor with 3-(benzyloxy)methylenecyclobutane (1.0 equiv, 50.0 g) and anhydrous Et2O (500 mL).

  • Cooling: Set the chiller to -10°C and ensure the internal temperature stabilizes below -5°C.

  • Addition: Load CSI (1.2 equiv, 48.5 g) into a gas-tight syringe pump. Add the CSI dropwise over 2 hours.

    • Self-Validation Check: Monitor the internal temperature probe; the addition rate must be dynamically adjusted to ensure the temperature never exceeds 0°C. The reaction mixture will become semisolid with fine needles[3].

  • Completion: Stir for an additional 1 hour at 0°C.

Step 2: Reductive Quench (Deprotection to 6-Benzyloxy-1-azaspiro[3.3]heptan-2-one)

  • Quench Preparation: In a separate 5 L reactor, prepare a mixture of 25% aqueous Na2SO3 (650 mL) and Et2O (300 mL). Cool to 0°C.

  • Transfer: Dissolve the oily/semisolid residue from Step 1 in additional Et2O (1 L) and transfer it dropwise into the Na2SO3 mixture via cannula.

  • pH Control (Critical): As the reduction proceeds, the solution will become acidic.

    • Self-Validation Check: Use a pH stat titrator to continuously add 10% aqueous KOH, maintaining the pH strictly between 7.5 and 8.5[3].

  • Workup: Once gas evolution ceases and the pH stabilizes, separate the layers. Extract the aqueous layer with Et2O (3 x 300 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Step 3: Hydrogenolysis (Synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one)

  • Reaction: Dissolve the purified 6-benzyloxy-1-azaspiro[3.3]heptan-2-one (40.0 g) in HPLC-grade MeOH (400 mL) in a high-pressure hydrogenation vessel. Add 10% Pd/C (4.0 g, 10 wt%).

  • Hydrogenation: Purge the vessel with argon (3x), then with H2 (3x). Pressurize to 50 psi H2 and stir vigorously at room temperature for 12 hours.

  • Filtration:

    • Self-Validation Check: Analyze an aliquot by TLC or LC-MS to confirm the complete disappearance of the starting material before proceeding.

    • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final product, 6-hydroxy-1-azaspiro[3.3]heptan-2-one, as a crystalline solid.

References

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. - ResearchGate.
  • Thieme E-Journals - Synthesis / Full Text.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids | The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

Troubleshooting degradation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one during storage

Troubleshooting Guide & FAQs for Storage and Handling Overview : 6-hydroxy-1-azaspiro[3.3]heptan-2-one is a highly valuable but sensitive spirocyclic β-lactam. Its unique architecture—a highly strained 1-azaspiro[3.3]hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQs for Storage and Handling

Overview : 6-hydroxy-1-azaspiro[3.3]heptan-2-one is a highly valuable but sensitive spirocyclic β-lactam. Its unique architecture—a highly strained 1-azaspiro[3.3]heptane skeleton combined with a nucleophilic C6-hydroxyl group—makes it uniquely vulnerable to both hydrolytic ring-opening and intermolecular degradation (dimerization/oligomerization) during storage.

❓ FAQ 1: Why does the purity of my 6-hydroxy-1-azaspiro[3.3]heptan-2-one drop rapidly when stored at room temperature or in non-anhydrous conditions?

The Science (Causality): The degradation is primarily driven by the hydrolytic cleavage of the β-lactam ring. In standard β-lactams, the amide bond is stabilized by resonance. However, in the spiro[3.3]heptane system, the extreme ring strain forces a non-planar geometry on the nitrogen atom, severely reducing resonance stabilization. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by ambient moisture. Studies on lactam ring sizes confirm that highly strained β-lactams are up to 103 times more reactive toward hydrolysis than their unstrained counterparts[1].

Troubleshooting Protocol: Anhydrous Storage & Aliquoting Workflow To establish a self-validating system for sample integrity, follow this step-by-step methodology:

  • Karl Fischer Titration: Before storage, verify that the residual moisture content of the lyophilized powder is <0.5% w/w.

  • Lyophilization: If moisture exceeds 0.5%, re-lyophilize the sample from a dry 1,4-dioxane/water mixture to remove trapped water.

  • Inert Gas Backfilling: Aliquot the powder into amber glass vials (to prevent photolytic degradation) inside a glovebox under a dry Argon or Nitrogen atmosphere.

  • Desiccant Sealing: Seal with PTFE-lined caps, wrap with Parafilm, and store in a secondary container with indicating Drierite.

  • Temperature Control: Store strictly at -20°C or -80°C.

❓ FAQ 2: My LC-MS/MS analysis shows high molecular weight impurities (+127 Da additions). What is causing this, and how do I prevent it?

The Science (Causality): This indicates intermolecular cross-reactivity (dimerization or oligomerization). The C6-hydroxyl group on one molecule acts as a nucleophile and attacks the highly electrophilic C2-carbonyl (β-lactam) of an adjacent molecule. This ring-opening polymerization is a known vulnerability in spiro-fused β-lactams bearing nucleophilic side chains[2].

Troubleshooting Protocol: Differentiating and Preventing Dimerization

  • Reconstitution Strategy: Never store the compound in concentrated stock solutions (>10 mM) for prolonged periods. If a stock solution is required, use strictly anhydrous, aprotic solvents (e.g., dry DMSO or DMF) and store at -80°C.

  • LC-MS/MS Diagnostic Validation:

    • Step 1: Run the degraded sample through an LC-MS/MS system using a C18 column and a generic water/acetonitrile gradient with 0.1% formic acid.

    • Step 2 (Hydrolysis Marker): Extract ion chromatograms for a mass shift of +18 Da (addition of H2O, yielding the ring-opened amino acid).

    • Step 3 (Dimerization Marker): Extract ion chromatograms for a mass shift of +M (e.g., +127 Da for the dimer, forming a covalent ester linkage).

  • Derivatization (If applicable): If the free hydroxyl is not required for your immediate assay, consider transient protection (e.g., as a TBS ether) to physically block the nucleophilic attack during long-term storage[3].

📊 Quantitative Data: pH-Dependent Stability in Aqueous Buffers

When utilizing the compound in biological assays, buffer compatibility is critical. Base-catalyzed hydrolysis is significantly faster than acid-catalyzed degradation.

Buffer ConditionpH LevelStorage Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
0.1% TFA in Water2.025°C~ 48 hoursRing-opened amino acid
PBS Buffer7.437°C~ 4 - 6 hoursRing-opened amino acid
Tris-HCl Buffer8.525°C< 30 minutesRing-opened amino acid
Anhydrous DMSON/A-20°C> 12 monthsNone (Stable)

(Note: Always prepare aqueous solutions immediately prior to use and keep them on ice).

🛠️ Visualizing the Degradation Pathways

DegradationPathways Molecule 6-hydroxy-1-azaspiro[3.3]heptan-2-one (Intact Spirocyclic β-Lactam) Moisture Ambient Moisture (H2O) Nucleophilic Attack Molecule->Moisture Exposure to Air Hydroxyl C6-Hydroxyl Group Intermolecular Attack Molecule->Hydroxyl High Concentration Hydrolysis Hydrolytic Ring Opening (+18 Da) Moisture->Hydrolysis AminoAcid Inactive Amino Acid Degradant Hydrolysis->AminoAcid Dimerization Dimerization / Oligomerization (+M Da) Hydroxyl->Dimerization Polymer Covalently Linked Oligomers Dimerization->Polymer Storage Anhydrous Storage (-20°C) Argon Atmosphere Storage->Molecule Prevents Degradation

Mechanisms of 6-hydroxy-1-azaspiro[3.3]heptan-2-one degradation: hydrolysis and dimerization.

🛠️ Diagnostic Workflow for Sample QC

DiagnosticWorkflow Start Sample QC Initiated LCMS LC-MS/MS Profiling Start->LCMS Mass18 Mass Shift: +18 Da (Hydrolysis) LCMS->Mass18 Peak detected MassM Mass Shift: +M Da (Dimerization) LCMS->MassM Peak detected Valid Proceed with Assays LCMS->Valid >95% Purity Action1 Check Karl Fischer Titration Improve Lyophilization Mass18->Action1 Action2 Dilute Stock Solution Switch to Aprotic Solvent MassM->Action2

Step-by-step diagnostic workflow using LC-MS/MS to identify and troubleshoot degradation issues.

📚 References
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. 1

  • D'hooghe, M., & Hang, D. T. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC, 2018(1), 314-347. 2

  • Palomo, C., Oiarbide, M., & Bindi, S. (1998). A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry, 63(18), 6123-6127. 3

Sources

Troubleshooting

Resolving NMR peak overlap in 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives

A Guide to Resolving NMR Peak Overlap for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving NMR Peak Overlap for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common challenge encountered during the structural elucidation of these novel spirocyclic systems: the resolution of overlapping signals in their Nuclear Magnetic Resonance (NMR) spectra. As these molecules gain importance as building blocks in medicinal chemistry, unambiguous characterization is paramount.[1]

The rigid, three-dimensional nature of the spiro[3.3]heptane core often leads to complex ¹H NMR spectra where multiple proton signals resonate in close proximity, creating crowded regions that are difficult to interpret.[2][3][4] This guide offers a systematic approach to dissecting these complex spectra, ensuring accurate structural assignment and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic features of a ¹H NMR spectrum for a 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative?

A typical ¹H NMR spectrum will display signals for the protons on the two cyclobutane rings and the hydroxyl (OH) and amide (NH) protons. The protons on the carbon adjacent to the hydroxyl group and those on the lactam ring are often the most deshielded (shifted downfield) due to the influence of the electronegative oxygen and nitrogen atoms. The spirocyclic nature of the molecule restricts bond rotation, often leading to complex splitting patterns.[2]

Q2: Which proton signals are most likely to overlap?

Peak overlap is most frequently observed in two main regions:

  • The Aliphatic Region: The methylene (CH₂) protons on both four-membered rings often have similar chemical environments, causing their signals to crowd together, typically between 2.0 and 4.0 ppm.

  • The Exchangeable Proton Region: The signals for the hydroxyl (OH) and amide (NH) protons can be broad and may overlap with each other or with other signals in the spectrum, depending on the solvent, concentration, and temperature.

Q3: What causes such significant peak overlap in these spirocyclic molecules?

The primary cause is the constrained conformational flexibility of the spiro[3.3]heptane framework. Unlike more flexible acyclic or larger ring systems, the protons on the cyclobutane rings are held in relatively fixed spatial orientations. This rigidity can result in several chemically non-equivalent protons having very similar electronic environments, and therefore, very similar chemical shifts.

Q4: I'm seeing a crowded, uninterpretable multiplet in my aliphatic region. What is the first and simplest thing I should try?

The most straightforward initial step is to re-acquire the spectrum in a different deuterated solvent.[5] Solvent molecules can induce significant changes in the chemical shifts of nearby protons through various interactions, such as the magnetic anisotropy effect of aromatic solvents (e.g., benzene-d₆) or hydrogen bonding with polar solvents (e.g., DMSO-d₆).[6][7] This simple change is often sufficient to resolve overlapping signals without resorting to more complex experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section provides detailed, step-by-step guidance for resolving specific peak overlap scenarios you may encounter during your experiments.

Scenario 1: Poorly Resolved Methylene (CH₂) Proton Signals on the Cyclobutane Rings

The Problem: The ¹H NMR spectrum shows a complex, overlapping multiplet in the aliphatic region, making it impossible to assign individual proton resonances or extract coupling constants.

Causality: The rigid spirocyclic scaffold holds the methylene protons in similar chemical environments, leading to minimal chemical shift dispersion.

Solution Workflow: A Stepwise Approach to Gaining Spectral Resolution

The following diagram outlines a logical workflow for tackling this common issue.

G cluster_0 Troubleshooting Workflow for Overlapping Aliphatic Signals Start Observe Overlapping Aliphatic Signals ChangeSolvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6, DMSO-d6) Start->ChangeSolvent Easiest First Step CheckResolution1 Is Resolution Sufficient? ChangeSolvent->CheckResolution1 VT_NMR Perform Variable Temperature (VT) NMR CheckResolution1->VT_NMR No End Problem Solved: Assign Signals CheckResolution1->End Yes CheckResolution2 Is Resolution Sufficient? VT_NMR->CheckResolution2 LSR Use Lanthanide Shift Reagents (LSRs) CheckResolution2->LSR No CheckResolution2->End Yes CheckResolution3 Is Resolution Sufficient? LSR->CheckResolution3 TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC) CheckResolution3->TwoD_NMR No CheckResolution3->End Yes TwoD_NMR->End

Caption: Workflow for resolving overlapping NMR peaks.

Method 1: Altering the Solvent Environment

Changing the solvent can perturb the electronic environment of the protons enough to induce differential chemical shifts. Aromatic solvents like benzene-d₆ often cause significant upfield or downfield shifts depending on the proton's orientation relative to the aromatic ring current.

Data Presentation: Impact of Solvent on Proton Chemical Shifts

The table below illustrates hypothetical changes in ¹H chemical shifts for a 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative in different solvents.

Proton Environmentδ (ppm) in CDCl₃δ (ppm) in Benzene-d₆δ (ppm) in DMSO-d₆Rationale for Shift Change
Hα (next to OH) 3.853.60 (Δ -0.25)3.90 (Δ +0.05)Benzene shields, DMSO has minor effect.
Ring CH₂ (axial) 2.902.55 (Δ -0.35)2.95 (Δ +0.05)Strong shielding from benzene ring.
Ring CH₂ (equatorial) 2.752.80 (Δ +0.05)2.70 (Δ -0.05)Less interaction with benzene solvent cage.
Lactam CH₂ 3.203.10 (Δ -0.10)3.30 (Δ +0.10)Proximity to polar lactam influences H-bonding.
OH 2.50 (broad)2.10 (broad)4.50 (sharp)Strong H-bond with DMSO sharpens signal.
NH 6.10 (broad)5.80 (broad)7.80 (sharp)Strong H-bond with DMSO sharpens signal.
Method 2: Variable Temperature (VT) NMR Spectroscopy

Altering the temperature can resolve overlapping signals if the molecule is undergoing dynamic exchange processes, such as conformational changes or intermolecular hydrogen bonding, on the NMR timescale.[8][9] For these spirocycles, VT NMR is particularly useful for studying the hydrogen bonding of the OH and NH protons.

Experimental Protocol: VT-NMR

  • Sample Preparation: Prepare the sample in a suitable solvent that remains liquid over the desired temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures). Use a Class A NMR tube designed for VT work.[8]

  • Initial Spectrum: Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[8]

  • Data Analysis: Observe changes in chemical shifts and linewidths. Coalescence of signals may indicate dynamic exchange, while sharpening or separation of signals can resolve overlap.[10][11]

Method 3: Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the hydroxyl and carbonyl groups in your derivatives.[12][13] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, often spreading out a crowded spectrum.[14][15]

Experimental Protocol: Using an LSR (e.g., Eu(fod)₃)

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of your pure compound.

  • Incremental Addition of LSR: Prepare a stock solution of the LSR. Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR to the NMR tube.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until sufficient peak separation is achieved or significant line broadening occurs.[13]

  • Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] ratio to confirm assignments.

Method 4: Two-Dimensional (2D) NMR Spectroscopy

When other methods fail, 2D NMR is a powerful tool for resolving overlap by spreading the signals across a second frequency dimension.[16][17][18]

A. COSY (Correlation Spectroscopy): Identifying Coupled Protons

The COSY experiment identifies protons that are spin-spin coupled (typically through 2-4 bonds). Cross-peaks in the 2D spectrum connect signals from coupled protons, allowing you to trace out the spin systems within the molecule even if they overlap in the 1D spectrum.[19]

Experimental Protocol: Acquiring a COSY Spectrum

  • Instrument Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (400 MHz):

    • Pulse Program: cosygpqf

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

    • Relaxation Delay (D1): 1-2 s.

  • Processing: Apply a sine-bell window function, perform a 2D Fourier transform, and phase correct the spectrum.[20]

B. HSQC (Heteronuclear Single Quantum Coherence): Correlating Protons and Carbons

The HSQC experiment correlates protons with their directly attached carbon atoms.[17] Since ¹³C spectra are typically much better dispersed than ¹H spectra, this technique is excellent for resolving overlapping proton signals. If two protons overlap in the ¹H dimension, but are attached to carbons with different ¹³C chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.[21][22]

Experimental Protocol: Acquiring an HSQC Spectrum

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C.

  • Acquisition Parameters (400 MHz):

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width (SW): 10-12 ppm in F2 (¹H) and 150-200 ppm in F1 (¹³C).

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments (TD in F1): 128-256.

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function, perform a 2D Fourier transform, and phase correct the spectrum.[20]

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 8-TECH-3 Measuring Rates by NMR. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data for similar spiro heterocyclic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • University of California, Davis. (n.d.). Molecular dynamics studies by NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2002, April 17). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Variable temperature ¹H NMR measurements established exchange of.... Retrieved from [Link]

  • PubMed. (2011, June 15). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]

  • University of Manchester. (2024, November 6). Improving the resolution of quantitative NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • AZoM. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one via Chiral HPLC

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective therapeutics. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective therapeutics. This guide provides an in-depth, technical comparison of methodologies for validating the purity of 6-hydroxy-1-azaspiro[3.3]heptan-2-one, a novel spirocyclic lactam, with a focus on chiral High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind experimental choices, present a detailed validation protocol, and compare chiral HPLC with alternative analytical techniques.

The stereochemistry of a drug can have profound effects on its pharmacological activity. For chiral molecules like 6-hydroxy-1-azaspiro[3.3]heptan-2-one, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects.[1][2] Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the enantiomeric purity of chiral drug substances.[2][3] Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers, making it the gold standard for this type of analysis.[4][5][6]

The Crucial Role of Chiral Stationary Phases

The direct separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP).[1][7] These stationary phases create a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte.[3][7] The differing stability of these complexes results in different retention times, allowing for their separation.[7][8]

For a polar compound like 6-hydroxy-1-azaspiro[3.3]heptan-2-one, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability and ability to operate in various mobile phase modes, including normal-phase, reversed-phase, and polar organic modes.[1][7] Macrocyclic glycopeptide phases, like those based on vancomycin or teicoplanin, are another excellent choice, particularly for their robustness and unique selectivity in polar ionic and polar organic modes.[9] Given the polar nature of the target analyte, a hydrophilic interaction liquid chromatography (HILIC) approach on a suitable chiral phase could also be highly effective.[10][11]

A Step-by-Step Protocol for Chiral HPLC Validation

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[12][13] The following protocol is designed to validate a chiral HPLC method for determining the enantiomeric purity of 6-hydroxy-1-azaspiro[3.3]heptan-2-one, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[12][14][15][16][17]

Experimental Workflow

Caption: A flowchart illustrating the key stages of the chiral HPLC validation process.

Method Parameters
ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA)Broad selectivity for polar compounds.
Mobile Phase Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA)Normal phase mode often provides better selectivity for this type of analyte. TFA is added to improve peak shape for acidic or basic compounds.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.[18]
Detection UV at 210 nmAssumes the analyte has a suitable chromophore. If not, a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary.[11]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Validation Protocol
  • System Suitability: Before each validation run, inject a standard solution containing both enantiomers (racemic mixture) to verify the system's performance. The resolution between the two enantiomeric peaks should be ≥ 1.5, the tailing factor for each peak should be ≤ 2.0, and the relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.

  • Specificity: To demonstrate specificity, inject a blank (diluent), a solution of the desired enantiomer, a solution of the undesired enantiomer, and a racemic mixture. The chromatograms should show no interfering peaks at the retention times of the enantiomers in the blank injection. The method must be able to resolve the two enantiomers from each other and from any potential impurities.[14]

  • Linearity and Range: Prepare a series of solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Precision (Repeatability): Analyze six independent preparations of the drug substance spiked with the undesired enantiomer at the specification limit on the same day. The RSD of the results should be ≤ 5.0%.

    • Precision (Intermediate Precision): Repeat the precision study on a different day with a different analyst and/or instrument. The results should be consistent with the initial precision study.

    • Accuracy: Analyze triplicate preparations at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the undesired enantiomer should be within 90-110%.

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This can be determined by serially diluting a solution of the undesired enantiomer until the signal-to-noise ratio is approximately 10:1.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the mobile phase composition (e.g., ±2%), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min). The resolution between the enantiomers should remain ≥ 1.5 under all tested conditions.[8]

Comparison with Alternative Analytical Techniques

While chiral HPLC is the most common and reliable method for determining enantiomeric purity, other techniques can also be employed.[4][5][19]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[7]High accuracy and precision, widely applicable, can be used for preparative separations.[4][20]Can be time-consuming to develop methods, requires specialized and expensive columns.[21]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution, suitable for volatile compounds.Requires derivatization for non-volatile compounds, high temperatures can cause racemization.
Capillary Electrophoresis (CE) Differential migration of enantiomers in a chiral selector-containing buffer.[19]High efficiency, low sample and solvent consumption.Lower sensitivity and loading capacity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[6]Provides structural information, can determine absolute configuration.Lower sensitivity and accuracy for quantitative analysis of minor enantiomers compared to chromatographic methods.

graph "Analytical_Technique_Comparison" {
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node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Techniques" { label="Analytical Techniques"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; HPLC [label="Chiral HPLC"]; GC [label="Chiral GC"]; CE [label="Capillary Electrophoresis"]; NMR [label="NMR Spectroscopy"]; }

subgraph "cluster_Attributes" { label="Key Attributes"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=box]; Accuracy [label="High Accuracy"]; Versatility [label="Broad Applicability"]; Sensitivity [label="High Sensitivity"]; Speed [label="Method Development Speed"]; Cost [label="Cost-Effectiveness"]; }

HPLC -> Accuracy [color="#34A853"]; HPLC -> Versatility [color="#34A853"]; HPLC -> Sensitivity [color="#34A853"]; GC -> Sensitivity [color="#34A853"]; CE -> Speed [color="#FBBC05"]; NMR -> Versatility [label="Structural Info", color="#4285F4"]; HPLC -> Speed [label="Can be slow", color="#EA4335"]; GC -> Versatility [label="Limited to volatile", color="#EA4335"]; CE -> Sensitivity [label="Lower", color="#EA4335"]; NMR -> Accuracy [label="Lower for trace", color="#EA4335"]; HPLC -> Cost [label="High column cost", color="#EA4335"]; GC -> Cost [label="High initial cost", color="#EA4335"]; }

Caption: A comparison of key attributes for different analytical techniques used for chiral purity analysis.

Conclusion

Validating the enantiomeric purity of 6-hydroxy-1-azaspiro[3.3]heptan-2-one is a critical aspect of its development as a potential pharmaceutical agent. Chiral HPLC stands out as the most robust and reliable method for this purpose.[4][5] By following a systematic approach to method development and validation, as outlined in this guide, researchers can ensure the generation of accurate and defensible data that meets regulatory expectations. The choice of a suitable chiral stationary phase is paramount, and a screening approach using polysaccharide and macrocyclic glycopeptide columns is recommended. While alternative techniques exist, they generally do not offer the same combination of accuracy, precision, and versatility as chiral HPLC for this application.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • USP <1225> Method Validation. BA Sciences. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Unconventional approaches for chiral resolution. PMC - NIH. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. Available at: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection. PubMed. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Available at: [Link]

  • EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Aschimfarma. Available at: [Link]

  • New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. EDQM. Available at: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures. ECA Academy. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis method of 6-oxo-2-azaspiro[14][14] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one Derivatives

In the landscape of modern drug discovery, there is a continuous drive to "escape from flatland," a term that encapsulates the shift towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, there is a continuous drive to "escape from flatland," a term that encapsulates the shift towards more three-dimensional molecular architectures.[1] Spirocyclic scaffolds, such as 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives, are at the forefront of this movement. Their inherent rigidity and novel three-dimensional conformations offer significant advantages in medicinal chemistry, including improved pharmacokinetic properties and enhanced target engagement.[2][3] The validation of these complex structures is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural validation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the performance of different methodologies, supported by experimental data from related compounds.

The Critical Role of Ionization and Fragmentation in Structural Elucidation

The journey of a molecule through a mass spectrometer begins with ionization. For polar molecules like our target derivatives, Electrospray Ionization (ESI) is the most suitable technique.[4] ESI is a soft ionization method that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[5] This allows for the accurate determination of the molecular weight, the first piece of the validation puzzle.

However, molecular weight alone is insufficient for unambiguous identification. This is where tandem mass spectrometry (MS/MS) and Collision-Induced Dissociation (CID) become indispensable.[6][7] In a tandem mass spectrometer, the protonated molecular ion ([M+H]⁺) is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to fragment in a predictable and reproducible manner. The resulting fragment ions are then analyzed to piece together the molecule's structure.

Proposed Fragmentation Pathway of a 6-hydroxy-1-azaspiro[3.3]heptan-2-one Derivative

The fragmentation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives is expected to be dominated by the cleavage of the strained β-lactam ring, a characteristic feature of many antibiotics.[8][9] Additionally, the spirocyclic core and the hydroxyl group will influence the fragmentation cascade. Based on established fragmentation mechanisms of β-lactams and other cyclic compounds, we can propose a likely fragmentation pathway.[8][10]

fragmentation_pathway parent [M+H]⁺ (Parent Ion) frag1 Fragment 1 (Loss of H₂O) parent->frag1 -18 Da frag2 Fragment 2 (β-lactam cleavage) parent->frag2 - C₂H₂O frag3 Fragment 3 (Spirocycle cleavage) parent->frag3 - C₃H₄ frag4 Fragment 4 (Further fragmentation) frag2->frag4 - CO

Caption: Proposed fragmentation pathway of a 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative.

Comparative Analysis of Expected Fragmentation Patterns

To illustrate the validation process, let's consider a hypothetical 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative with a molecular weight of 141.15 g/mol . The table below summarizes the expected major ions and their proposed structures.

Ionm/z (calculated)Proposed Structure/Origin
[M+H]⁺142.08Protonated parent molecule
[M+H - H₂O]⁺124.07Loss of the hydroxyl group as water
Fragment A100.05Cleavage of the β-lactam ring, loss of C₂H₂O
Fragment B84.06Cleavage across the spirocyclic core
Fragment C72.04Further fragmentation of Fragment A, loss of CO

This data provides a unique fingerprint for the molecule, allowing for its confident identification.

Alternative Analytical Approaches and Their Limitations

While ESI-MS/MS is the gold standard for this type of analysis, other techniques exist.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can sometimes provide complementary fragmentation information. However, for our polar target molecule, ESI is generally preferred due to its softer ionization.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as TOF or Orbitrap analyzers, provide highly accurate mass measurements, which can help determine the elemental composition of the parent and fragment ions.[11] This adds another layer of confidence to the identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for volatile and thermally stable compounds. Derivatization would be required to analyze our target molecule by GC-MS, which adds complexity to the workflow.

Experimental Protocol: UPLC-MS/MS Validation

This protocol outlines a robust method for the validation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[12][13]

1. Sample Preparation:

  • Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
  • Prepare a series of dilutions for calibration curve construction if quantitative analysis is required.
  • For analysis from a complex matrix (e.g., plasma), perform protein precipitation followed by solid-phase extraction.

2. UPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., Acquity UPLC BEH C18).[12]
  • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from low to high organic phase to ensure good separation from any impurities.
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Column Temperature: 40-45 °C.[12]

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.
  • Capillary Voltage: 3.0 - 3.5 kV.
  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
  • Desolvation Temperature: 350 - 450 °C.
  • MS/MS Analysis:
  • Select the [M+H]⁺ ion as the precursor for CID.
  • Optimize collision energy to achieve a rich fragmentation spectrum. This typically ranges from 10-40 eV.[14]

Workflow for Validation

The overall workflow for the validation of a novel 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivative is a systematic process.

validation_workflow synthesis Compound Synthesis sample_prep Sample Preparation synthesis->sample_prep uplc_ms UPLC-MS Analysis (Full Scan) sample_prep->uplc_ms ms_ms UPLC-MS/MS Analysis (Product Ion Scan) uplc_ms->ms_ms Confirm [M+H]⁺ data_analysis Data Analysis (Fragmentation Pattern) ms_ms->data_analysis validation Structural Validation data_analysis->validation Compare with predicted fragments

Caption: Overall workflow for the mass spectrometry validation of novel derivatives.

Conclusion

The mass spectrometry validation of 6-hydroxy-1-azaspiro[3.3]heptan-2-one derivatives is a critical step in their development as potential therapeutic agents. A well-designed UPLC-MS/MS method, utilizing ESI and CID, can provide unambiguous structural confirmation. By carefully optimizing experimental parameters and understanding the fundamental principles of fragmentation, researchers can confidently validate these complex and promising molecules, paving the way for further pre-clinical and clinical development. The inherent three-dimensionality of spirocycles presents a unique opportunity in drug design, and robust analytical validation is the key to unlocking their full potential.[15]

References

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. National Center for Biotechnology Information. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - ResearchGate. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The use of spirocyclic scaffolds in drug discovery - OA Monitor Ireland. OA Monitor Ireland. [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Institute of Solid State Physics, University of Latvia. [Link]

  • (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. ResearchGate. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Collision-Induced Fragmentation of Macrolide Antibiotics - Emery Pharma. Emery Pharma. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. Taylor & Francis Online. [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - MDPI. MDPI. [Link]

  • A new derivative for oxosteroid analysis by mass spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]

  • An Electrospray Sequential Mass Spectrometry Fragmentation Scheme of Erythromycin A and Its Application for the Elucidation of the Structures of Its Natural Co-Metabolites - MDPI. MDPI. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI. MDPI. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. ResearchGate. [Link]

  • Validation of the Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry Method for Simultaneous Analysis of Eighteen Compounds in the Traditional Herbal Prescription, Sanjoin-Tang - MDPI. MDPI. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - Frontiers. Frontiers. [Link]

  • "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. - Chapman University Digital Commons. Chapman University. [Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters - University of Miami. University of Miami. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC. National Center for Biotechnology Information. [Link]

  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Semantic Scholar. [Link]

Sources

Validation

Spectroscopic Profiling and Structural Comparison of Substituted 1-Azaspiro[3.3]heptan-2-ones

Executive Summary The 1-azaspiro[3.3]heptan-2-one scaffold represents a highly strained class of spirocyclic β-lactams. As medicinal chemistry increasingly pivots toward conformationally restricted bioisosteres to improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azaspiro[3.3]heptan-2-one scaffold represents a highly strained class of spirocyclic β-lactams. As medicinal chemistry increasingly pivots toward conformationally restricted bioisosteres to improve metabolic stability and target selectivity, spirocyclic systems have gained immense traction. However, the unique orthogonal arrangement of two four-membered rings in the spiro[3.3] architecture drastically alters its electronic distribution and structural geometry compared to standard monocyclic β-lactams or less strained spirocycles (e.g., spiro[3.4] or spiro[3.5] systems).

This guide provides an objective, data-driven comparison of the spectroscopic properties of 1-azaspiro[3.3]heptan-2-ones against alternative β-lactam scaffolds, detailing the causality behind these differences and providing field-validated protocols for their synthesis and characterization.

Mechanistic Grounding: The Spiro[3.3] Strain Phenomenon

To interpret the spectroscopic data of 1-azaspiro[3.3]heptan-2-ones, one must first understand the fundamental structural causality dictated by ring strain. In a standard unstrained system, sp³ hybridized carbons prefer an internal bond angle of ~109.5°. In the spiro[3.3] system, the internal bond angles of both the cyclobutane and azetidine rings are severely compressed to approximately 90°.

According to Bent's Rule, atoms will direct hybrid orbitals with more p-character toward more electronegative substituents or into bonds with smaller angles. To accommodate the extreme angle compression within the rings, the endocyclic C-C and C-N bonds adopt unusually high p-character. Consequently, the remaining exocyclic bonds—most notably the C=O double bond of the β-lactam—must compensate by adopting a significantly higher s-character.

This rehybridization directly impacts the spectroscopic readouts: higher s-character shortens and strengthens the C=O bond, increasing its force constant and blue-shifting its Infrared (IR) stretching frequency. Furthermore, the diamagnetic anisotropy generated by the strained cyclobutane ring uniquely shields the spiro-fused carbon, altering its Nuclear Magnetic Resonance (NMR) chemical shift[1].

Logic Spiro Spiro[3.3] Architecture (Orthogonal 4-membered rings) Strain Angle Compression (< 90°) Increased p-character in ring Spiro->Strain Hybridization Exocyclic Bond Compensation (Increased s-character in C=O) Strain->Hybridization NMR_Shift NMR: Spiro Carbon Shielding (Anisotropy effects, δ 55.5 ppm) Strain->NMR_Shift IR_Shift IR: C=O Stretch Shift (Blue-shifted to 1767 cm⁻¹) Hybridization->IR_Shift

Mechanistic relationship between spirocyclic architecture and spectroscopic readouts.

Comparative Spectroscopic Analysis

The table below consolidates the quantitative IR and NMR data for the parent 1-azaspiro[3.3]heptan-2-one, its N-Boc substituted derivative, and alternative spirocyclic β-lactams.

Quantitative Data Summary
Compound ScaffoldSubstitutionIR ν(C=O) (cm⁻¹)¹H NMR (β-Lactam CH₂)¹³C NMR (Spiro C)¹³C NMR (C=O)
1-Azaspiro[3.3]heptan-2-one Unsubstituted1767 δ 2.92 (d, J = 1.5 Hz)δ 55.5δ 167.6
1-Azaspiro[3.4]octan-2-one Unsubstituted1743 δ 2.82 (d, J = 1.7 Hz)δ 59.5δ 167.8
1-Azaspiro[3.5]nonan-2-one Unsubstituted1748 N/AN/AN/A
N-Boc-1-Azaspiro[3.3]heptan-2-one N-Boc protected1787 (lactam)1710 (Boc)δ 2.99 (s)δ 59.1δ 164.4

Data derived from the comparative synthesis of β,β-disubstituted β-amino acid precursors[1].

Spectroscopic Insights & Causality
  • Infrared (IR) Spectroscopy: The most diagnostic feature of the 1-azaspiro[3.3]heptan-2-one is its carbonyl stretching frequency. Standard monocyclic azetidin-2-ones typically exhibit a ν(C=O) around 1740 cm⁻¹. The spiro[3.4] and spiro[3.5] analogs align closely with this standard (1743 cm⁻¹ and 1748 cm⁻¹, respectively). However, the extreme strain of the spiro[3.3] system pushes the ν(C=O) to 1767 cm⁻¹ [1]. When electron-withdrawing groups like N-Boc are added, the nitrogen lone pair is pulled away from the β-lactam carbonyl (reducing resonance donation), further increasing the double-bond character of the C=O and shifting the IR stretch to an exceptionally high 1787 cm⁻¹ [1].

  • Nuclear Magnetic Resonance (NMR):

    • ¹³C Shielding: The spiro carbon in the [3.3] system (δ 55.5 ppm) is unusually shielded compared to the [3.4] system (δ 59.5 ppm). This is a direct result of the diamagnetic anisotropy inherent to the cyclobutane ring, which creates a local shielding cone analogous to (though weaker than) cyclopropane rings.

    • ¹H Coupling: The methylene protons adjacent to the carbonyl in the unsubstituted [3.3] system exhibit a distinct doublet (J = 1.46 Hz)[1]. This is caused by long-range W-coupling across the rigid, highly constrained bicyclic framework, a feature that becomes obfuscated or collapses to a singlet upon N-substitution (e.g., N-Boc).

Experimental Methodology: Synthesis & Validation Protocol

To ensure high scientific integrity, the following protocol describes a self-validating workflow for synthesizing 1-azaspiro[3.3]heptan-2-one via a[2+2] cycloaddition. The protocol utilizes in-process spectroscopic checks to confirm structural integrity before proceeding to downstream functionalization.

Workflow Start Methylenecyclobutane + Chlorosulfonyl Isocyanate Cycloaddition [2+2] Cycloaddition (Et2O, 0 °C to RT, 30 min) Start->Cycloaddition Intermediate N-Chlorosulfonyl-β-lactam Intermediate Cycloaddition->Intermediate Reduction Reduction / Hydrolysis (Na2S2O3, KOH, pH > 10) Intermediate->Reduction Product 1-azaspiro[3.3]heptan-2-one (Target Scaffold) Reduction->Product Analysis Spectroscopic Profiling (IR ν(C=O) ~1767 cm⁻¹) Product->Analysis

Synthetic workflow for 1-azaspiro[3.3]heptan-2-ones via [2+2] cycloaddition.

Step-by-Step Protocol

Step 1: [2+2] Cycloaddition

  • Charge a flame-dried, argon-purged flask with methylenecyclobutane (1.0 equiv) and anhydrous diethyl ether (approx. 0.1 M concentration)[2].

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add chlorosulfonyl isocyanate (CSI) (1.2 equiv) over 15 minutes to control the exothermic [2+2] cycloaddition[2].

  • Remove the ice bath and stir the reaction at room temperature for 30 minutes. The intermediate N-chlorosulfonyl-β-lactam forms quantitatively.

Step 2: Reductive Deprotection (Self-Validating Step)

  • Re-cool the reaction mixture to 0 °C.

  • Sequentially add a 20% aqueous sodium thiosulfate (Na₂S₂O₃) solution and a 10% aqueous potassium hydroxide (KOH) solution[2]. Causality note: The thiosulfate acts as a reducing agent to cleave the N-S bond, while KOH neutralizes the generated acidic byproducts and maintains the pH > 10 to prevent β-lactam ring opening.

  • Stir vigorously at 0 °C for 2 hours.

  • In-Process QC: Extract a 0.5 mL aliquot, dry, and run a rapid IR (film). The disappearance of the sulfonyl stretches (~1400 cm⁻¹) and the presence of a sharp peak at 1767 cm⁻¹ validates successful deprotection without lactam hydrolysis[1].

Step 3: Isolation and Purification

  • Extract the strongly basic aqueous phase multiple times (up to 9 times) with diethyl ether, as the highly polar, low-molecular-weight spirocycle has significant water solubility[2].

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure (carefully, to avoid volatilizing the product) to yield 1-azaspiro[3.3]heptan-2-one as a yellow/colorless oil[1],[2].

  • Perform final validation via ¹H NMR (CDCl₃) to confirm the characteristic doublet at δ 2.92 ppm and the broad singlet at δ 6.9–6.5 ppm (N-H)[1].

References

  • A Concise β-Lactam Route to Short Peptide Segments Containing β,β-Disubstituted β-Amino Acids | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Source: google.com (Patents)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Hydroxy-1-azaspiro[3.3]heptan-2-one

Advanced Safety & Handling Protocol: 6-Hydroxy-1-azaspiro[1]heptan-2-one As a Senior Application Scientist, I have designed this comprehensive protocol to provide drug development professionals with field-proven, mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Handling Protocol: 6-Hydroxy-1-azaspiro[1]heptan-2-one

As a Senior Application Scientist, I have designed this comprehensive protocol to provide drug development professionals with field-proven, mechanistic safety guidance for handling 6-Hydroxy-1-azaspiro[1]heptan-2-one (CAS: 2803863-10-5)[2]. By understanding the specific chemical reactivity of this spirocyclic building block, laboratories can implement self-validating safety systems that protect personnel and ensure environmental compliance.

Chemical Identity & Hazard Causality

6-Hydroxy-1-azaspiro[1]heptan-2-one is a highly strained bicyclic molecule featuring a cyclobutane ring fused to a 2-azetidinone (β-lactam) core[2]. Standard safety data sheets often classify related unsubstituted spiro-β-lactams under Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[3].

The Mechanistic Rationale: The spiro[1]heptane system imparts significant angular strain on the β-lactam core, lowering the activation energy required for nucleophilic attack. When exposed to dermal or respiratory mucosa, nucleophilic serine and lysine residues on biological proteins rapidly attack the highly electrophilic carbonyl carbon. This results in irreversible covalent acylation of the proteins, leading to severe irritation and potential immune sensitization (allergic reactions)[3][4]. Furthermore, the hydroxyl group at the 6-position increases the molecule's hydrophilicity, potentially enhancing its absorption profile compared to lipophilic analogs.

HazardMechanism A 6-Hydroxy-1-azaspiro[3.3]heptan-2-one (Strained Beta-Lactam) B Dermal/Respiratory Exposure (Nucleophilic Proteins) A->B Contact C Beta-Lactam Ring Opening (Acylation Reaction) B->C Nucleophilic Attack D Covalent Protein Modification C->D C-N Bond Cleavage E Sensitization & Irritation (H315, H319, H336) D->E Immune Response

Fig 1. Mechanism of β-lactam-induced protein acylation and subsequent sensitization.

Personal Protective Equipment (PPE) Matrix

To mitigate the acylation hazard, PPE must be selected based on chemical resistance to polar organic building blocks and the prevention of electrostatic powder dispersion.

Body PartRequired PPE SpecificationMechanistic Causality / Rationale
Hands Double-layered Nitrile gloves (min 0.11 mm thickness)Prevents dermal acylation. Nitrile offers superior barrier protection against polar spirocyclic compounds compared to standard latex.
Eyes/Face Snug-fitting chemical splash goggles & face shieldProtects ocular mucosa from nucleophilic attack by airborne particulates, mitigating severe eye irritation (H319)[3].
Respiratory N95/P100 particulate respirator (if handled outside hood)Prevents inhalation of fine powders that cause respiratory tract sensitization and toxicity (H336)[3].
Body Anti-static, fluid-resistant lab coat with tight cuffsMitigates electrostatic flyaway of the fine powder during transfer, preventing systemic exposure to the reactive lactam core.

Operational Workflow: Step-by-Step Handling

Because 6-Hydroxy-1-azaspiro[1]heptan-2-one is typically supplied as a fine powder, electrostatic repulsion can cause the material to become airborne, increasing exposure risk.

  • Environmental Preparation: Ensure the fume hood face velocity is verified at >0.5 m/s. Place an anti-static mat on the working surface to ground the area.

  • Weighing Protocol: Use anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Avoid using plastic weigh boats which generate static charge; use glass weighing funnels or anti-static paper instead.

  • Transfer & Dissolution: Transfer the solid directly into the reaction vessel while inside the fume hood. Cap the vessel immediately.

  • Solvent Addition: Add solvents via syringe or addition funnel through a septum to maintain a closed system, preventing aerosolization of the dissolved reactive intermediate.

Spill Mitigation & Chemical Disposal Plan

Active β-lactams must never be disposed of in standard aqueous waste streams due to severe ecological toxicity and the risk of promoting environmental antimicrobial resistance[4]. The β-lactam ring must be chemically deactivated via alkaline hydrolysis before disposal[4][5].

Step-by-Step Base Hydrolysis Deactivation Protocol:

  • Containment: Collect all solid waste, contaminated solvents, and reaction residues containing the spiro-β-lactam into a dedicated, heavy-walled glass beaker.

  • Alkaline Addition: For every 1 volume of β-lactam waste solution, slowly add 2 volumes of 1M Sodium Hydroxide (NaOH) solution[5].

  • Hydrolysis Execution: Stir the mixture vigorously at ambient temperature for a minimum of 4 hours. The hydroxide ions will attack the electrophilic carbonyl, permanently cleaving the 2-azetidinone ring and yielding a biologically inactive, non-sensitizing amino acid derivative[4][5].

  • Neutralization: Monitor the solution with a calibrated pH meter. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH stabilizes between 6.0 and 8.0[5].

  • Final Disposal: Transfer the neutralized, deactivated solution into a clearly labeled hazardous aqueous waste container for institutional disposal[5].

DisposalWorkflow W1 1. Collect β-Lactam Waste (Aqueous/Organic) W2 2. Add 1M NaOH Solution (2:1 Volume Ratio) W1->W2 Initiate W3 3. Stir at Ambient Temp (Minimum 4 Hours) W2->W3 Base Hydrolysis W4 4. Verify Ring Cleavage (LC-MS / pH Monitor) W3->W4 Completion W5 5. Neutralize (pH 6-8) (Add 1M HCl) W4->W5 Quench W6 6. Hazardous Waste Disposal W5->W6 Segregate

Fig 2. Step-by-step alkaline hydrolysis workflow for the deactivation of β-lactam waste.

References

  • EvitaChem. "4-(2-Fluoropropan-2-yl)benzoic acid (EVT-13702664) - EvitaChem" (Contains 6-Hydroxy-1-azaspiro[1]heptan-2-one CAS data).[2]

  • NextSDS. "1-azaspiro[1]heptan-2-one — Chemical Substance Information - NextSDS".[3]

  • MDPI. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance".[4]

  • BenchChem. "Safeguarding Research and the Environment: Proper Disposal of Penicillin V".[5]

Sources

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